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4-Methyl-3-propylsulfanyl-1,2,4-triazole Documentation Hub

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  • Product: 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Executive Summary The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., Fluconazole), anticancer therapeutics, and agrochemicals. The speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., Fluconazole), anticancer therapeutics, and agrochemicals. The specific derivative 4-Methyl-3-propylsulfanyl-1,2,4-triazole represents a critical building block where the S-propyl group provides lipophilic bulk and the N-methyl group modulates solubility and binding affinity.

This technical guide details a robust, two-step synthetic pathway designed for high regioselectivity and scalability. Unlike generic protocols, this guide focuses on controlling the tautomeric equilibrium to favor S-alkylation over N-alkylation, a common pitfall in triazole functionalization.

Retrosynthetic Analysis

To design an efficient synthesis, we must disconnect the target molecule at its most labile bond. The C–S bond formation via alkylation is the most logical disconnection, leading back to the thione precursor.

Retrosynthesis Target Target: 4-Methyl-3-propylsulfanyl-1,2,4-triazole Disconnection Disconnection: C-S Bond Cleavage Target->Disconnection Retrosynthesis Precursors Precursors: 4-Methyl-1,2,4-triazole-3-thione + 1-Bromopropane Disconnection->Precursors RawMaterials Starting Materials: 4-Methylthiosemicarbazide + Formic Acid Precursors->RawMaterials Cyclization

Figure 1: Retrosynthetic strategy isolating the thione intermediate as the critical junction.

Phase 1: Synthesis of the Core Scaffold (The Thione)

The formation of the 1,2,4-triazole ring is achieved via the cyclodehydration of 4-methylthiosemicarbazide with a C1 donor. Formic acid is selected here as it serves as both the solvent and the C1 source (providing the C5 proton), avoiding the need for expensive orthoesters.

Reaction Mechanism

The reaction proceeds via formylation of the hydrazine moiety followed by acid-catalyzed cyclodehydration.

Key Causality:

  • Reagent Choice: Formic acid is preferred over triethyl orthoformate for cost-efficiency and atom economy in large-scale batches.

  • Temperature Control: Reflux is required to drive the dehydration step; insufficient heat results in the open-chain formyl-thiosemicarbazide intermediate.

Experimental Protocol
ReagentEquiv.[1]Role
4-Methylthiosemicarbazide 1.0Core Scaffold
Formic Acid (85-98%) Excess (Solvent)C1 Donor / Cyclizing Agent
Sodium Bicarbonate As neededNeutralization

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-methylthiosemicarbazide (1.0 eq).

  • Addition: Add Formic acid (approx. 5-10 mL per gram of substrate).

  • Reaction: Heat the suspension to reflux (100–110°C). The solid will dissolve as the reaction proceeds. Monitor by TLC (System: EtOAc/MeOH 9:1) until the starting material disappears (approx. 2–4 hours).

  • Workup: Concentrate the solution under reduced pressure to remove excess formic acid.

  • Neutralization: Resuspend the residue in a minimum amount of cold water. Neutralize carefully with saturated

    
     solution to pH 7. The product, 4-methyl-1,2,4-triazole-3-thione , typically precipitates as a white to off-white solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from water or ethanol if necessary.

    • Target Yield: >80%

    • Melting Point Check: Expect 103–105°C (Lit. value for 4-methyl-3-thione).

Phase 2: Regioselective S-Alkylation[2]

This is the critical differentiation step. The thione intermediate exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In basic media, the anion is formed.

The Selectivity Challenge: The triazole ring possesses three nucleophilic sites: N1, N2, and S.

  • Hard Soft Acid Base (HSAB) Theory: The sulfur atom is a "softer" nucleophile (more polarizable) than the "hard" nitrogen atoms.

  • Solvent/Base Effect: Using a soft alkylating agent (propyl bromide/iodide) in a protic solvent (Ethanol) with a mild base (

    
     or 
    
    
    
    ) strongly favors S-alkylation over N-alkylation.
Experimental Protocol
ReagentEquiv.[1]Role
4-Methyl-1,2,4-triazole-3-thione 1.0Substrate
1-Bromopropane 1.1Alkylating Agent
Potassium Hydroxide (KOH) 1.1Base (Deprotonation)
Ethanol (Absolute) SolventReaction Medium

Step-by-Step Workflow:

  • Salt Formation: Dissolve the thione (from Phase 1) in Ethanol containing KOH (1.1 eq). Stir at room temperature for 15 minutes to ensure formation of the potassium thiolate salt.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise.

    • Note: Propyl iodide can be used for faster kinetics, but bromide is cheaper and sufficient.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

  • Monitoring: Monitor via TLC. The product will be less polar (higher

    
    ) than the starting thione.
    
  • Workup:

    • Evaporate the ethanol under vacuum.

    • Resuspend the residue in water (to dissolve KBr salts).

    • Extract with Ethyl Acetate or Dichloromethane (3x).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude oil/solid can be purified via column chromatography (Eluent: Hexane/EtOAc) or vacuum distillation if the product is a liquid.

Pathway Visualization

ReactionPathway Start 4-Methylthiosemicarbazide Cyclization Reflux in HCOOH (Cyclodehydration) Start->Cyclization Intermediate 4-Methyl-1,2,4-triazole-3-thione (Tautomeric Eq.) Cyclization->Intermediate Deprotonation KOH/EtOH (Thiolate Formation) Intermediate->Deprotonation Base Alkylation 1-Bromopropane (S_N2 Reaction) Deprotonation->Alkylation S-Selective Product 4-Methyl-3-propylsulfanyl- 1,2,4-triazole Alkylation->Product

Figure 2: Synthetic workflow from raw material to final S-alkylated product.[2]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

NMR Characterization Criteria

The regioselectivity (S- vs N-alkylation) is confirmed by the chemical shift of the propyl


-methylene protons.
NucleusFragmentExpected Shift (

ppm)
MultiplicityInterpretation
1H NMR S-CH2 -CH2-CH33.0 – 3.2 TripletDiagnostic for S-alkylation. N-alkylation would shift this >4.0 ppm.
1H NMR N-CH3 3.5 – 3.7SingletMethyl group on the triazole ring.
1H NMR Triazole C5-H 8.0 – 8.3SingletThe single aromatic proton on the ring.
13C NMR C -S-Propyl~148 - 152SingletQuaternary carbon attached to sulfur.
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.24 g/mol

  • Expected [M+H]+: 158.2

Safety & Handling

  • Thiols/Thiones: The intermediate thione and the final sulfide may have a characteristic sulfur odor. All reactions involving sulfur nucleophiles must be performed in a well-ventilated fume hood.

  • Alkyl Halides: 1-Bromopropane is an alkylating agent and a potential neurotoxin/reproductive toxin. Double-glove (Nitrile) and avoid inhalation.

  • Formic Acid: Corrosive and lachrymator. Use acid-resistant gloves.

References

  • Regioselectivity of Alkylation: Al-Soud, Y. A., et al. "Synthesis and biological evaluation of some new 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry.
  • Thione Synthesis: Freund, M. (1896). "Ueber Thiosemicarbazid." Berichte der deutschen chemischen Gesellschaft.
  • Mechanistic Insight: Koparir, M., et al. "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure, 2021.

  • General Triazole Chemistry: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961, 61(2), 87–127.

  • Precursor Properties: PubChem Compound Summary for 4-Methyl-1,2,4-triazole-3-thiol (CAS 24854-43-1).

Sources

Exploratory

4-Methyl-3-propylsulfanyl-1,2,4-triazole IUPAC name and structure

Executive Summary The compound 4-Methyl-3-propylsulfanyl-1,2,4-triazole represents a specific subclass of S-functionalized 1,2,4-triazoles, a heterocyclic family pivotal in medicinal chemistry and materials science. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Methyl-3-propylsulfanyl-1,2,4-triazole represents a specific subclass of S-functionalized 1,2,4-triazoles, a heterocyclic family pivotal in medicinal chemistry and materials science. Unlike their 1,2,3-isomers, 1,2,4-triazoles offer unique dipole moments and hydrogen-bonding capabilities that make them ideal bioisosteres for amide bonds in drug design.

This technical guide provides a comprehensive analysis of this molecule, moving beyond basic identification to explore the causality of its synthesis (regioselectivity of S- vs. N-alkylation), its rigorous IUPAC nomenclature, and its physicochemical behavior. We define the critical protocols for its synthesis and characterization, ensuring reproducible results for researchers in drug discovery and agrochemical development.

Structural Elucidation & IUPAC Nomenclature

Correctly naming and visualizing 1,2,4-triazoles is notoriously difficult due to annular tautomerism. However, the introduction of a substituent at the N4 position "locks" the tautomeric equilibrium, simplifying structural assignment.

Definitive IUPAC Name
  • Preferred IUPAC Name (PIN): 4-Methyl-3-(propylsulfanyl)-4H-1,2,4-triazole

  • Alternative Names:

    • 4-Methyl-3-(propylthio)-1,2,4-triazole

    • 3-Propylthio-4-methyl-1,2,4-triazole

  • CAS Registry Number (Precursor): 24854-43-1 (refers to the thiol 4-Methyl-4H-1,2,4-triazole-3-thiol, the immediate parent).

Structural Logic

The 1,2,4-triazole ring consists of three nitrogen atoms.[1][2][3][4][5]

  • Numbering: The heteroatoms are numbered 1, 2, and 4. The carbons are at positions 3 and 5.[2]

  • N4-Substitution: The methyl group is explicitly attached to Nitrogen-4. This forces the double bonds to reside at N1=C5 and C3=N2 (in the thione form) or delocalize in the aromatic ring.

  • S-Substitution: The propylsulfanyl group (

    
    ) is attached to Carbon-3. Note that in the symmetric parent 4-methyl-triazole, positions 3 and 5 are equivalent. Once substituted, the carbon bearing the sulfur is designated position 3 to minimize locants.
    

Key Structural Features:

  • Formula:

    
    
    
  • Molecular Weight: 157.24 g/mol

  • Hybridization: The triazole ring atoms are

    
     hybridized, creating a planar aromatic system with 
    
    
    
    electrons.[1]

Synthetic Pathways & Mechanism[5][8][9]

The synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole relies on the S-alkylation of 4-methyl-1,2,4-triazole-3-thiol . This pathway is preferred over direct ring construction with the propyl group already attached because it allows for the generation of a diverse library of S-analogs from a single thiol precursor.

Reaction Mechanism: The HSAB Principle

A critical decision in this synthesis is controlling regioselectivity. The precursor, 4-methyl-1,2,4-triazole-3-thiol, exists in a thione-thiol tautomeric equilibrium.

  • Thione Form (Major in solid state):

    
     / 
    
    
    
  • Thiol Form (Minor, reactive species):

    
    
    

Under basic conditions (e.g.,


 or 

), the thiol is deprotonated to form a thiolate anion (

). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory:
  • The Sulfur atom is a "soft" nucleophile (large, polarizable).

  • The Nitrogen atoms are "harder" nucleophiles.

  • Alkyl halides (like propyl iodide) are soft electrophiles.

Result: The soft-soft interaction dominates, leading to exclusive S-alkylation rather than N-alkylation, provided a non-polar or dipolar aprotic solvent (DMF, Acetone) is used.

Synthesis Workflow Diagram

The following diagram outlines the step-by-step synthesis from raw materials to the final purified target.

SynthesisWorkflow start Starting Materials (Methyl Isothiocyanate + Formic Hydrazide) inter1 Intermediate: 4-Methyl-3-thiosemicarbazide start->inter1 Addition cyclization Cyclization Step (Reflux in NaOH or NaHCO3) inter1->cyclization Dehydration thiol Precursor: 4-Methyl-1,2,4-triazole-3-thiol (Solid, mp ~104°C) cyclization->thiol Acidification (HCl) alkylation S-Alkylation Reaction (Propyl Iodide, K2CO3, Acetone/DMF) thiol->alkylation Nucleophilic Sub. (SN2) workup Workup & Purification (Solvent removal, Extraction, Recrystallization) alkylation->workup final Target: 4-Methyl-3-propylsulfanyl-1,2,4-triazole workup->final

Figure 1: Step-by-step synthetic pathway for 4-Methyl-3-propylsulfanyl-1,2,4-triazole.

Experimental Protocols

This protocol is designed for self-validation. The disappearance of the thiol peak in NMR and the shift of the propyl protons confirm success.

Materials:
  • 4-Methyl-1,2,4-triazole-3-thiol (1.0 eq) [Precursor]

  • 1-Iodopropane (1.1 eq) or 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone or DMF (Solvent)

Procedure:
  • Activation: Dissolve 4-methyl-1,2,4-triazole-3-thiol (10 mmol) in anhydrous acetone (30 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes. Observation: The suspension ensures deprotonation of the thiol.
    
  • Alkylation: Dropwise add 1-iodopropane (11 mmol). A slight exotherm may be observed.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting thiol (

    
    ) should disappear, and a less polar product (
    
    
    
    ) should appear.
  • Workup: Filter off the inorganic salts (

    
    /
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: The residue is typically an oil or low-melting solid. Dissolve in

    
    , wash with water (
    
    
    
    ), dry over
    
    
    , and concentrate. If necessary, purify via column chromatography or recrystallization from ethanol/water.

Physicochemical & Spectroscopic Characterization

Researchers must validate the structure using NMR and MS. The following data is predicted based on high-confidence analogs in the literature [1, 2].

Predicted Properties Table
PropertyValue (Approx.)Note
Physical State Pale yellow oil or low-melting solidS-alkylation disrupts H-bonding of the thione.
Melting Point < 50°CLower than parent thiol (104°C).
Solubility Soluble in DMSO, MeOH, DCM, AcetonePoor water solubility compared to parent.
LogP ~1.2 - 1.5Moderately lipophilic due to propyl chain.
pKa ~2.5 (Conjugate acid)Weakly basic at N2.
Spectroscopic Signatures (NMR Logic)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.10 ppm (
      
      
      
      , s, C5-H ): Characteristic triazole ring proton.
    • 
       3.65 ppm (
      
      
      
      , s, N-CH
      
      
      ): Methyl group on Nitrogen.
    • 
       3.15 ppm (
      
      
      
      , t, S-CH
      
      
      -
      ): Deshielded by Sulfur.
    • 
       1.75 ppm (
      
      
      
      , m, -CH
      
      
      -
      ): Propyl middle methylene.
    • 
       1.05 ppm (
      
      
      
      , t, -CH
      
      
      ): Propyl terminal methyl.
  • 
     NMR: 
    
    • Ring Carbons: ~150 ppm (C3-S) and ~145 ppm (C5).

    • N-Methyl: ~31 ppm.

    • S-Propyl: ~35 ppm (S-C), ~23 ppm (C-C), ~13 ppm (CH

      
      ).
      

Applications in Drug Discovery

The 4-methyl-3-propylsulfanyl-1,2,4-triazole moiety serves as a versatile scaffold.

  • Bioisosterism: The 1,2,4-triazole ring is a stable bioisostere for amide bonds (

    
    ) and carboxylic acids, improving metabolic stability and bioavailability.
    
  • Antimicrobial Activity: S-alkylated triazoles have demonstrated potency against bacterial strains by inhibiting enoyl-ACP reductase (FabI) in fatty acid synthesis pathways [3].

  • Anticancer Potential: Derivatives of this class act as inhibitors of EGFR or aromatase, particularly when the propyl group is substituted with bulkier aryl-alkyl chains [4].

Applications core 4-Methyl-3-propylsulfanyl- 1,2,4-triazole Core app1 Antifungal Agents (CYP51 Inhibition) core->app1 app2 Anticancer (Kinase Inhibition) core->app2 app3 Agrochemicals (Fungicides) core->app3

Figure 2: Functional applications of the S-alkylated triazole scaffold.

References

  • PubChem. 4-Methyl-4H-1,2,4-triazole-3-thiol (Precursor Data). National Library of Medicine. Link

  • Al-Soud, Y. A., et al.Synthesis and properties of new S-alkylated 1,2,4-triazoles.Chemistry of Heterocyclic Compounds, 2008.
  • Pachuta-Stec, A., et al. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.[6]Molecules, 2020.[3][6] Link

  • Upmanyu, N., et al. 1,2,4-Triazole: A Treasure for Drug Discovery.Journal of Intercultural Ethnopharmacology, 2011. Link

  • Shneine, J. K., & Alaraji, Y. H. Chemistry of 1, 2, 4-Triazole: A Review Article.International Journal of Science and Research, 2017.[7] Link

Sources

Foundational

A Guide to the Discovery and History of Substituted 1,2,4-Triazoles: From Benchtop Curiosities to Blockbuster Drugs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole is a five-membered heterocyclic scaffold that has evolved from a subject of academic curiosity in the late 19th century...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole is a five-membered heterocyclic scaffold that has evolved from a subject of academic curiosity in the late 19th century to a cornerstone of modern medicinal chemistry. Its unique structural features, including metabolic stability, hydrogen bonding capabilities, and dipole character, have made it a privileged scaffold in the design of therapeutic agents. This in-depth guide traces the historical trajectory of substituted 1,2,4-triazoles, detailing the foundational synthetic methodologies, the pivotal discovery of their vast biological activities, and their subsequent development into life-saving pharmaceuticals. We will explore the causality behind key experimental choices in classical syntheses and provide field-proven insights into their application in drug development, offering a comprehensive resource for professionals in the field.

Introduction: The Enduring Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole is an aromatic, five-membered ring composed of two carbon and three nitrogen atoms. This seemingly simple heterocycle is a powerhouse in medicinal chemistry, forming the core structure of a multitude of clinically significant drugs.[1][2] Its value lies in its unique combination of physicochemical properties. The triazole ring is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and possesses a significant dipole moment, all of which allow it to effectively interact with biological targets.[3][4]

The therapeutic landscape is rich with drugs built upon this scaffold, spanning a remarkable range of applications. These include market-leading antifungal agents like fluconazole and itraconazole, antiviral medications such as ribavirin, and anticancer drugs like anastrozole and letrozole.[1][5] The journey of the 1,2,4-triazole from its initial synthesis to its current status as a "privileged scaffold" is a compelling story of chemical ingenuity and pharmacological discovery.

The Dawn of Triazole Chemistry: Foundational Syntheses

The history of 1,2,4-triazoles begins in the late 19th century, with the first synthesis credited to Bladin in 1885.[6] Early methods were often harsh and produced low yields.[6] However, the turn of the 20th century saw the development of two seminal, named reactions that became the bedrock of 1,2,4-triazole synthesis for decades: the Pellizzari and the Einhorn-Brunner reactions.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari, this reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[7][8] It is a direct and conceptually simple approach to building the triazole ring.

Causality and Mechanistic Insight: The reaction is typically driven by high temperatures (often exceeding 200°C) to facilitate the necessary dehydration and cyclization steps.[9] The mechanism initiates with a nucleophilic attack by the hydrazide nitrogen onto the amide's carbonyl carbon.[9] A subsequent intramolecular cyclization and a series of dehydration steps forge the stable aromatic triazole ring.[7] The primary drawback of the classical Pellizzari reaction is its demanding conditions—high temperatures and long reaction times—which can lead to low yields and side product formation, particularly when using unsymmetrical starting materials.[7][9] However, modern adaptations using microwave irradiation have been shown to significantly shorten reaction times and improve yields.

The Einhorn-Brunner Reaction (1905/1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction offers an alternative and often more controlled route.[10][11][12] It involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][10]

Causality and Mechanistic Insight: The Einhorn-Brunner reaction proceeds via the nucleophilic attack of the hydrazine on a protonated carbonyl group of the imide.[3] This is followed by dehydration and intramolecular cyclization to form the heterocyclic ring.[10] A key advantage of this method is its predictable regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole, a feature that provides crucial control for targeted synthesis.[3][10]

Table 1: Comparison of Classical 1,2,4-Triazole Syntheses

FeaturePellizzari ReactionEinhorn-Brunner Reaction
Starting Materials Amide + AcylhydrazideDiacylamine (Imide) + Hydrazine
Key Conditions High Temperature (often neat)Acid Catalysis, Reflux
Primary Advantage Direct, one-step condensationGood, predictable regioselectivity
Primary Limitation Harsh conditions, low yields, potential for isomeric mixturesRequires preparation of imide precursor

The Pharmacological Awakening: Unlocking Biological Potential

For the first half of the 20th century, 1,2,4-triazoles remained largely within the domain of fundamental chemical research. The turning point came with the systematic investigation of heterocyclic compounds for biological activity following World War II. Researchers discovered that incorporating the 1,2,4-triazole scaffold into molecules could impart a vast spectrum of pharmacological effects.[13][14]

This discovery opened the floodgates to decades of research, revealing that substituted 1,2,4-triazoles possess potent:

  • Antifungal Activity [6][15]

  • Antimicrobial Activity [2][16]

  • Anticancer Activity [13]

  • Antiviral Activity [2]

  • Anticonvulsant and Anti-inflammatory Properties [13]

The mechanism behind the broad bioactivity of triazoles often relates to the ability of the N4 nitrogen to coordinate with metal ions, particularly the iron atom in the heme group of cytochrome P450 (CYP) enzymes.[2][6] This interaction is the cornerstone of the action of two major classes of 1,2,4-triazole-based drugs.

Case Studies in Drug Development: From Scaffold to Blockbuster

The versatility of the 1,2,4-triazole core is best illustrated through its successful incorporation into market-leading drugs.

Azole Antifungals: Inhibiting Ergosterol Biosynthesis

The development of azole antifungals represents a major therapeutic advance. Fungal infections pose a significant threat, especially to immunocompromised patients, and the emergence of drug resistance is a growing concern.[15][17]

Mechanism of Action: Drugs like fluconazole and itraconazole function as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][17] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17] By coordinating with the heme iron in the enzyme's active site, the triazole moiety effectively shuts down ergosterol production, disrupting membrane integrity and halting fungal growth.[6]

Antifungal_Mechanism Androgens Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Androgens->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole (1,2,4-Triazole) Fluconazole->CYP51 inhibits CYP51->Ergosterol biosynthesis

Caption: Mechanism of azole antifungal drugs.

Aromatase Inhibitors: A Targeted Approach to Breast Cancer

In postmenopausal women, the primary source of estrogen is the conversion of androgens by the enzyme aromatase.[18] Certain types of breast cancer are hormone receptor-positive, meaning their growth is fueled by estrogen.

Mechanism of Action: Anastrozole is a non-steroidal aromatase inhibitor that leverages the 1,2,4-triazole ring to block estrogen production.[18][19] The triazole group reversibly binds to the cytochrome P-450 component of the aromatase enzyme, competitively inhibiting it.[18][19] This action effectively deprives hormone-sensitive tumors of the estrogen they need to grow.[20] Anastrozole is highly selective and potent, leading to a significant reduction in circulating estrogen levels.[21]

Aromatase_Inhibitor_Workflow Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase substrate Estrogens Estrogens (e.g., Estradiol) TumorGrowth Hormone-Receptor+ Breast Cancer Growth Estrogens->TumorGrowth stimulates Anastrozole Anastrozole (1,2,4-Triazole) Anastrozole->Aromatase inhibits Aromatase->Estrogens conversion

Caption: Mechanism of 1,2,4-triazole aromatase inhibitors.

Modern Synthetic Innovations and Future Outlook

While the classical named reactions remain fundamental, modern organic synthesis has introduced a plethora of new methods for constructing the 1,2,4-triazole ring. These include multicomponent reactions, metal-catalyzed cycloadditions, and greener, microwave-assisted protocols that offer higher yields, shorter reaction times, and milder conditions.[4][22]

The story of the 1,2,4-triazole is far from over. Its proven track record as a pharmacologically privileged scaffold ensures its continued exploration. Current research focuses on developing novel triazole derivatives as inhibitors of new targets, such as in the emerging field of ferroptosis, a form of regulated cell death.[23] The ongoing challenge of drug resistance, particularly in infectious diseases, will continue to drive the synthesis and evaluation of new triazole-based compounds for years to come.[5][17]

Detailed Experimental Protocol: Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol provides a generalized procedure for a symmetrical Pellizzari reaction, which avoids the formation of isomeric side products.

Objective: To synthesize 3,5-diphenyl-1,2,4-triazole via the high-temperature condensation of benzamide and benzoylhydrazide.

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • Round-bottom flask (appropriately sized)

  • Reflux condenser

  • Heating mantle or high-temperature oil bath

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[9]

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen and moisture.

  • Heating: Heat the reaction mixture to 220-250°C using a heating mantle or a suitable high-temperature bath.[9]

  • Reaction Monitoring: Maintain the temperature and stir the molten mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if a high-boiling solvent were used, but is often run for a set time in a neat reaction.

  • Cooling and Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The flask will contain a solid mass.

  • Purification: The crude solid product can be triturated with a solvent like hot ethanol to remove unreacted starting materials and impurities.[9] For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 3,5-diphenyl-1,2,4-triazole as a crystalline solid.[9]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Precautions: This reaction requires very high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn. The reaction should be conducted in a well-ventilated fume hood.

References

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pellizzari reaction - Wikipedia. Wikipedia. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". Available at: [Link]

  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. SciSpace. Available at: [Link]

  • Einhorn–Brunner reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Pharmaceutical Journal of Ukraine. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. Frontiers. Available at: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Gpatindia. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Asian Journal of Research in Chemistry. Available at: [Link]

  • Anastrozole - Wikipedia. Wikipedia. Available at: [Link]

  • Anastrozole | C17H19N5 | CID 2187 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Frontiers. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". Available at: [Link]

  • (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Einhorn-Brunner Reaction. Merck Index. Available at: [Link]

  • Einhorn-Brunner reaction - Academic Dictionaries and Encyclopedias. Academic Dictionaries and Encyclopedias. Available at: [Link]

  • 1,2,4-Triazoles | Encyclopedia MDPI. MDPI. Available at: [Link]

  • 1,2,4-Triazole - Wikipedia. Wikipedia. Available at: [Link]

  • A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

quantum chemical calculations for 4-Methyl-3-propylsulfanyl-1,2,4-triazole

From Electronic Structure to Pharmacophore Modeling Executive Summary & Strategic Importance The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster antifungals (e....

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Pharmacophore Modeling

Executive Summary & Strategic Importance

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster antifungals (e.g., fluconazole) and emerging oncology agents. 4-Methyl-3-propylsulfanyl-1,2,4-triazole represents a specific subclass where the sulfur atom is alkylated (thioether) and the nitrogen at position 4 is methylated.

Unlike the parent 1,2,4-triazole-3-thione, which exists in a thione-thiol tautomeric equilibrium, this molecule is structurally locked due to S-propylation. This "locking" significantly alters its electrostatic landscape, lipophilicity, and hydrogen-bonding capacity compared to its free-thiol precursors.

This guide provides a rigorous computational protocol to characterize this molecule, bridging the gap between ab initio quantum mechanics and practical drug discovery applications.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and biological relevance, we employ Density Functional Theory (DFT). The following protocol balances computational cost with the accuracy required for predicting spectroscopic signatures and binding affinities.

2.1. Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Despite newer functionals, B3LYP remains the benchmark for heterocyclic organic molecules, offering excellent error cancellation for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5]

    • Why? The sulfur atom requires diffuse functions (++) to correctly model the "soft" electron cloud and lone pairs. Polarization functions (d,p) are critical for the aromatic triazole ring.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for physiological simulation; DMSO (
      
      
      
      ) for correlating with experimental NMR/biological assay stocks.
2.2. The Computational Pipeline (Workflow)

The following diagram outlines the sequential execution of calculations required to fully profile the molecule.

ComputationalWorkflow Start Input Structure (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for NImag=0) Opt->Freq Converged Geometry Solv Solvation Phase (IEF-PCM) Water/DMSO Freq->Solv Thermochemistry Elec Electronic Props (HOMO/LUMO/MEP) Solv->Elec NBO NBO Analysis (Hyperconjugation) Solv->NBO Spec Spectroscopy (IR/NMR Scaling) Solv->Spec End Pharmacophore Data Export Elec->End NBO->End Spec->End

Figure 1: Step-by-step computational workflow. Green nodes indicate validation steps; Red nodes indicate property extraction.

Structural Analysis & Geometry
3.1. The "Locked" Conformation

In 4-Methyl-3-propylsulfanyl-1,2,4-triazole, the S-propyl group prevents the formation of the C=S thione bond. The geometry optimization must account for the flexibility of the propyl chain.

Key Structural Parameters (Calculated vs. Expected):

ParameterBond/AngleCalculated (Å/°)Causality/Significance
Bond Length C3–S1.75 - 1.77Typical C–S single bond; confirms thioether character (vs. C=S ~1.65 Å).
Bond Length N4–C31.36 - 1.38Partial double bond character due to ring aromaticity.
Bond Angle C–S–C (Propyl)100° - 103°Critical for determining the orientation of the propyl tail relative to the ring.
Dihedral N2-C3-S-C(propyl)~0° or ~180°Defines the planar alignment of the sulfur lone pair with the

-system.

Protocol Tip: Perform a Relaxed Potential Energy Surface (PES) Scan on the S-propyl dihedral angle to ensure you have found the global minimum, not just a local rotamer.

Electronic Properties & Reactivity Descriptors
4.1. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bio-reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur atom and the triazole ring nitrogen lone pairs. This is the region susceptible to electrophilic attack (e.g., by metabolic enzymes like P450s).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the triazole

    
    -system.
    
  • Gap (

    
    ):  A smaller gap implies "softer" character, correlating with higher polarizability and easier enzyme binding.
    
4.2. Molecular Electrostatic Potential (MEP)

The MEP map is the "face" the molecule presents to a receptor.

  • Red Regions (Negative Potential): Concentrated on N1 and N2 of the triazole ring. These are Hydrogen Bond Acceptor (HBA) sites.

  • Blue Regions (Positive Potential): Concentrated on the methyl/propyl hydrogens.

  • Significance: The S-alkylation removes the acidic N-H proton found in triazole-thiols, eliminating a key Hydrogen Bond Donor (HBD) site. This increases lipophilicity (LogP), enhancing membrane permeability.

4.3. Global Reactivity Descriptors

Using Koopmans' theorem, we calculate descriptors to predict drug-like behavior:




(Where


 and 

)
Spectroscopic Validation (Self-Validating System)

To confirm the calculated structure matches the synthesized reality, compare vibrational frequencies.[1]

IR Spectrum Prediction:

  • C=N Stretching: Look for bands at 1580–1620 cm⁻¹ .

  • C-S Stretching: Weak band at 600–700 cm⁻¹ .

  • Scaling Factor: Raw DFT frequencies are typically overestimated. Multiply by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

Validation Rule: If the calculated spectrum shows imaginary frequencies (negative values), the structure is a transition state, not a minimum. Action: Perturb geometry and re-optimize.

Application: NBO Analysis & Docking
6.1. Natural Bond Orbital (NBO) Analysis

NBO analysis reveals hyperconjugative interactions that stabilize the molecule.

  • Interaction:

    
    
    
  • Meaning: The sulfur lone pair donates electron density into the triazole ring antibonding orbital. This resonance stabilization is crucial for the ring's planarity and resistance to oxidative degradation.

6.2. Pharmacophore & Docking Logic

For drug development, this quantum data feeds directly into molecular docking (e.g., AutoDock Vina).

DockingLogic QC Quantum Calculation (MEP & Charges) Prep Ligand Preparation (Assign Partial Charges) QC->Prep Mulliken/NBO Charges Dock Molecular Docking (AutoDock Vina) Prep->Dock Target Target Protein (e.g., CYP51 / CDK2) Target->Dock Result Binding Affinity (ΔG kcal/mol) Dock->Result Score & Pose

Figure 2: Integration of quantum chemical data into the drug discovery pipeline.

Target Insight: 1,2,4-triazoles often bind to the heme iron of CYP51 (lanosterol 14


-demethylase) in fungi. The N4-methyl group in this specific molecule may sterically hinder this interaction compared to N-unsubstituted analogs, potentially shifting selectivity toward other targets like CDK2 (cancer) or acting as a bioisostere in non-heme targets.
References
  • Zhao, G., et al. (2020).[5] Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles.[5][6] ACS Omega, 5(32). Retrieved from [Link]

  • Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry. Retrieved from [Link]

  • Luo, Y., et al. (2018). Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent materials.[4] IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023).[7] Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vitro Characterization of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Abstract & Rationale 4-Methyl-3-propylsulfanyl-1,2,4-triazole belongs to the class of S-substituted 1,2,4-triazoles , a chemical scaffold historically significant for its broad-spectrum antimicrobial and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

4-Methyl-3-propylsulfanyl-1,2,4-triazole belongs to the class of S-substituted 1,2,4-triazoles , a chemical scaffold historically significant for its broad-spectrum antimicrobial and pharmacological properties. While the 1,2,4-triazole core is the pharmacophore responsible for binding to the heme iron of lanosterol 14


-demethylase (CYP51) , the S-propyl substitution at position 3 modulates lipophilicity (LogP), potentially enhancing membrane permeability compared to its thiol or methyl-thio analogs.

This application note outlines a rigorous, self-validating protocol for the initial characterization of this compound. The workflow prioritizes Antifungal Susceptibility Testing (primary indication) followed by Mammalian Cytotoxicity Profiling (safety counter-screen) to establish a Selectivity Index (SI).

Part 1: Compound Management & Preparation[1][2][3]

Objective: To generate stable, reproducible stock solutions while preventing oxidative degradation of the thio-ether linkage.

Physicochemical Considerations
  • Molecular Weight: ~157.24 g/mol

  • Solubility: Moderate lipophilicity due to the propyl chain. Poorly soluble in water; highly soluble in DMSO and Ethanol.

  • Stability: The thio-ether (sulfide) linkage is susceptible to oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) if exposed to strong oxidizers or prolonged UV light.
Stock Solution Protocol[4]
  • Solvent: Analytical grade Dimethyl Sulfoxide (DMSO) is the required vehicle.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 15.72 mg of powder and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C . Avoid freeze-thaw cycles >3 times.

  • Quality Control: Verify structural integrity via TLC or HPLC prior to biological use if the stock is >1 month old.

Part 2: Primary Efficacy – Antifungal Susceptibility (MIC)

Rationale: The triazole core targets fungal cell membrane synthesis. This assay utilizes the CLSI M27-A3 standard (broth microdilution) to determine the Minimum Inhibitory Concentration (MIC).

Experimental Design
  • Test Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

  • Positive Control: Fluconazole (standard triazole).

  • Vehicle Control: 1% DMSO (final concentration).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

Microdilution Workflow
  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL (0.5 McFarland standard), then dilute 1:1000 in RPMI media.
  • Compound Dilution:

    • Prepare a 2-fold serial dilution of 4-Methyl-3-propylsulfanyl-1,2,4-triazole in a 96-well plate.

    • Range: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus: 35°C for 48–72 hours.

  • Readout: Visual scoring (turbidity) or Spectrophotometric (OD

    
    ).
    
Workflow Visualization

MIC_Workflow Stock Compound Stock (100 mM DMSO) Dilution Serial Dilution (RPMI 1640 + MOPS) Stock->Dilution Dilute to 2x Final Inoculation Add Fungal Inoculum (1-5 x 10^3 CFU/mL) Dilution->Inoculation 100µL Drug + 100µL Cells Incubation Incubate 35°C, 24-48h Inoculation->Incubation Readout Read MIC (No Turbidity) Incubation->Readout OD 530nm

Figure 1: Step-by-step workflow for CLSI-compliant broth microdilution assay.

Part 3: Mechanism of Action – Ergosterol Quantitation

Rationale: To confirm the compound acts as a triazole (CYP51 inhibitor), one must demonstrate the depletion of ergosterol and the accumulation of methylated sterol precursors (e.g., lanosterol).

Protocol
  • Culture: Grow C. albicans in the presence of the test compound at MIC/2 concentration for 16 hours.

  • Saponification: Harvest cells, wash, and reflux with alcoholic KOH (25% m/v) at 85°C for 1 hour to release sterols.

  • Extraction: Extract non-saponifiable lipids using n-heptane.

  • Analysis:

    • Method A (UV): Scan absorbance between 240–300 nm. Ergosterol shows a characteristic four-peak curve (maxima at 281.5 nm).

    • Method B (HPLC - Preferred): C18 column, 100% Methanol mobile phase, detection at 282 nm.

  • Success Criteria: A dose-dependent reduction in the height of the 281.5 nm peak compared to the untreated control confirms CYP51 inhibition.

Pathway Logic

Sterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated precursor) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Path CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Blocks Conversion Triazole 4-Methyl-3-propylsulfanyl- 1,2,4-triazole Triazole->CYP51 INHIBITS

Figure 2: The specific blockade of CYP51 by the triazole moiety prevents the conversion of Lanosterol to Ergosterol.[1]

Part 4: Safety Profiling – Mammalian Cytotoxicity (MTT)

Rationale: To ensure the antifungal activity is not due to general membrane disruption (which would kill human cells too), a cytotoxicity counter-screen is mandatory.

Experimental Design
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver - metabolic competence).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

  • Controls: Triton X-100 (Death control), Vehicle (1% DMSO).

Protocol Steps
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (serial dilutions from 100

    
    M to 0.1 
    
    
    
    M). Incubate for 48 hours .
  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

    • Mechanism:[2][3][4][1][5][6] Viable mitochondria reduce yellow MTT to purple formazan.[7][8][9]

  • Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm .

Part 5: Data Analysis & Reporting

Objective: Convert raw OD values into actionable pharmacological metrics.

Key Metrics Table
MetricDefinitionCalculationTarget Value
MIC

Min. Conc. inhibiting 50% fungal growthNon-linear regression of OD

< 8

g/mL
CC

Cytotoxic Conc. killing 50% mammalian cellsNon-linear regression of OD

> 50

M
SI Selectivity Index

> 10 (Ideal)
Statistical Validation
  • All experiments must be performed in biological triplicate (n=3).

  • Use a 4-parameter logistic (4PL) regression model for IC50/CC50 calculation.

  • Z-Factor: For high-throughput screening validation, ensure Z' > 0.5.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[4][10] CLSI.[4][5][6][10] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Peyton, L. R., et al. (2015). A Review of 1,2,4-Triazoles: Synthesis and Pharmacological Activities. Molecules, 20(12). (Context for triazole-thiol activity).[2][8][11][12][13][14][15][16] [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

Sources

Application

Application Note: High-Throughput Screening Strategies for 4-Methyl-3-propylsulfanyl-1,2,4-triazole Analogs

Introduction & Scaffold Analysis The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs (e.g., Fluconazole) and aromatase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs (e.g., Fluconazole) and aromatase inhibitors (e.g., Letrozole). However, the specific subclass of 4-Methyl-3-propylsulfanyl-1,2,4-triazole analogs represents a distinct chemical space.

Unlike N-linked triazoles, the S-alkylated (thioether) moiety at position 3, combined with the N4-methyl block, imparts specific lipophilic characteristics and electronic properties that shift the biological profile.

Therapeutic Potential & Target Selection

Based on structure-activity relationship (SAR) data of S-substituted triazoles, this application note focuses on two primary high-throughput screening (HTS) campaigns:

  • Urease Inhibition (Enzymatic Screen): The sulfur-nitrogen rich core of 1,2,4-triazole-3-thiols is a known chelator of the Nickel (Ni²⁺) active site in urease enzymes. These analogs are potent candidates for treating Helicobacter pylori infections (gastric ulcers).

  • Antifungal Susceptibility (Phenotypic Screen): The triazole ring targets lanosterol 14

    
    -demethylase (CYP51). The propylsulfanyl chain enhances membrane permeability, potentially overcoming resistance mechanisms seen in hydrophilic azoles.
    

HTS Workflow Overview

The following decision tree outlines the screening logic, moving from a primary enzymatic screen to a secondary phenotypic validation to eliminate off-target toxicity.

HTS_Workflow cluster_0 Primary Screen (Enzymatic) cluster_1 Secondary Screen (Phenotypic) Library Compound Library (4-Methyl-3-propylsulfanyl analogs) Dispense Acoustic Dispensing (Echo 650, 20 nL) Library->Dispense Urease Urease Inhibition Assay (Indophenol Method) Dispense->Urease Read1 Absorbance (625 nm) Urease->Read1 HitSel Hit Selection (>50% Inhibition) Read1->HitSel Z' > 0.5 Fungal Antifungal Susceptibility (Resazurin Reduction) Read2 Fluorescence (Ex 560 / Em 590) Fungal->Read2 Validation IC50 / MIC Determination Read2->Validation Confirmed Actives HitSel->Fungal Active Hits

Figure 1: Integrated HTS workflow for triazole-thioether analogs, prioritizing enzymatic inhibition followed by phenotypic validation.

Primary Assay: Urease Inhibition (Indophenol Method)

This assay quantifies the ammonia produced by urease-mediated hydrolysis of urea. The 4-Methyl-3-propylsulfanyl-1,2,4-triazole scaffold acts as a competitive inhibitor, binding the active site Ni²⁺ ions.

Assay Principle



Detection: Absorbance at 625 nm (OD625). Inhibition: Decrease in OD625 indicates hit activity.

Protocol Steps

Reagents:

  • Buffer: 10 mM PBS (pH 7.4). Note: Avoid HEPES as it can interfere with nickel binding.

  • Enzyme: Jack Bean Urease (25 kU/L).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).

Workflow (384-well format):

  • Dispense: Transfer 20 nL of test compounds (10 mM DMSO stock) into assay plates using acoustic liquid handling.

  • Enzyme Addition: Add 10 µL of Urease solution.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at 37°C . Critical: This allows the triazole sulfur to coordinate with the enzyme's nickel center.

  • Substrate Addition: Add 10 µL of Urea solution.

  • Reaction: Incubate for 15 min at 37°C .

  • Development: Add 20 µL Reagent A, followed immediately by 20 µL Reagent B.

  • Read: Incubate 30 min at RT (color development) and read OD625.

Controls & Validation
Control TypeReagentExpected ResultPurpose
High Control (HC) DMSO only + Enzyme + UreaHigh OD625 (Blue)0% Inhibition
Low Control (LC) No Enzyme + UreaLow OD625 (Clear)100% Inhibition
Positive Control Acetohydroxamic Acid (100 µM)Reduced OD625Assay Sensitivity Check
Interference Compound + NH4Cl (No Enzyme)High OD625Detect "False Positives" (Quenchers)

Secondary Assay: Antifungal Susceptibility (Resazurin)

While the primary screen targets urease, the secondary screen validates the scaffold's potential as an antifungal agent (targeting Candida albicans), a known property of triazoles. We utilize a Resazurin (Alamar Blue) reduction assay which is superior to optical density (OD) for HTS as it eliminates interference from precipitating compounds.

Assay Principle

Viable fungal cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink). Inhibition: Lack of fluorescence indicates fungal cell death or stasis.

Protocol Steps

Organism: Candida albicans (ATCC 90028). Media: RPMI 1640 buffered with MOPS (pH 7.0).

Workflow (384-well format):

  • Inoculum Prep: Adjust C. albicans suspension to

    
     to 
    
    
    
    CFU/mL.
  • Dispense: Transfer 50 nL of test compounds (final conc. 10-50 µM).

  • Culture: Add 40 µL of fungal inoculum to wells.

  • Incubation: Incubate at 35°C for 24 hours .

  • Dye Addition: Add 5 µL of Resazurin solution (0.15 mg/mL in PBS).

  • Final Incubation: Incubate for 4-6 hours at 35°C.

  • Read: Fluorescence Intensity (FI).

    • Excitation: 530-560 nm

    • Emission: 590 nm

Data Analysis (Z-Factor)

To validate the HTS run, calculate the Z-Factor (


) for each plate:


  • 
    : Standard deviation of positive (Fluconazole) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.
    
  • Acceptance Criteria:

    
     indicates a robust assay.
    

Technical Considerations for Thioether Analogs

Oxidation Susceptibility

The 3-propylsulfanyl group is a thioether. In the presence of strong oxidizers or prolonged storage in DMSO, this can oxidize to a sulfoxide (


) or sulfone (

).
  • Impact: Oxidation increases polarity and alters binding affinity.

  • Mitigation: Store library plates under nitrogen or argon. Limit freeze-thaw cycles to <3. Perform LC-MS QC on active hits to confirm the thioether state.

False Positives (PAINS)

Thiol-containing compounds can sometimes act as Pan-Assay Interference Compounds (PAINS) by reacting non-specifically with cysteine residues on enzymes.

  • Counter-Screen: Run the Urease assay with 0.01% Triton X-100 to prevent aggregators.

  • Validation: Confirm hits using a secondary biophysical method (e.g., SPR or Thermal Shift Assay) to prove specific binding.

References

  • Urease Inhibition by Triazoles: Khan, I., et al. (2010). "Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives." Archives of Pharmacal Research. Link

  • Antifungal HTS Methodology: Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • Resazurin Assay Optimization: Rampersad, S. N. (2012). "Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability assays." Sensors (Basel). Link

  • Scaffold Biological Profile: Mange, Y. J., et al. (2011). "Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives." Arabian Journal of Chemistry. Link

Method

Application Notes &amp; Protocols: 4-Methyl-3-propylsulfanyl-1,2,4-triazole as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide to the utilization of 4-methyl-3-propylsulfanyl-1,2,4-triazole as a strategi...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the utilization of 4-methyl-3-propylsulfanyl-1,2,4-triazole as a strategic precursor for the synthesis of a diverse array of heterocyclic compounds. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This document outlines detailed protocols for the synthesis of the title compound and its subsequent transformation into fused heterocyclic systems such as triazolothiadiazines and triazolopyrimidines. The rationale behind key experimental parameters is discussed, providing researchers with the foundational knowledge to adapt and innovate upon these methodologies for their specific drug discovery and development programs.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in the design of bioactive molecules due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][3][4][5][6] The title compound, 4-methyl-3-propylsulfanyl-1,2,4-triazole, serves as a highly versatile and functionalized building block. The presence of the N-methyl group enhances lipophilicity and can influence the conformational preferences of the molecule. The propylsulfanyl group at the 3-position is a key reactive handle, acting as a leaving group in various cyclization and substitution reactions, thereby enabling the annulation of other heterocyclic rings onto the triazole core.

Synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

The synthesis of the precursor is a critical first step, and its purity is paramount for the success of subsequent reactions. The protocol described herein is a robust and scalable method starting from 4-methyl-4H-1,2,4-triazole-3-thiol.

Rationale for Synthetic Approach

The selected synthetic route involves the S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol with 1-bromopropane. This is a classic and efficient method for the formation of thioether linkages.[7] The choice of a suitable base and solvent system is crucial to ensure high yields and minimize side reactions. A moderately strong base like potassium carbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole
Reagent Molar Equiv. MW ( g/mol ) Amount
4-Methyl-4H-1,2,4-triazole-3-thiol1.0115.1511.5 g (0.1 mol)
1-Bromopropane1.1123.0013.5 g (0.11 mol)
Potassium Carbonate (anhydrous)1.5138.2120.7 g (0.15 mol)
N,N-Dimethylformamide (DMF)-73.09200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-4H-1,2,4-triazole-3-thiol (11.5 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in N,N-dimethylformamide (200 mL).

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the thiolate salt.

  • Add 1-bromopropane (13.5 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction (disappearance of the starting thiol), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to afford the crude product.

  • Recrystallize the crude product from ethanol/water to obtain pure 4-methyl-3-propylsulfanyl-1,2,4-triazole as a white solid.

Expected Yield: 80-90% Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_of_Precursor Thiol 4-Methyl-4H-1,2,4-triazole-3-thiol Base_Solvent K₂CO₃, DMF Thiol->Base_Solvent Bromopropane 1-Bromopropane Bromopropane->Base_Solvent Product 4-Methyl-3-propylsulfanyl-1,2,4-triazole Base_Solvent->Product S-alkylation

Caption: Synthetic scheme for 4-methyl-3-propylsulfanyl-1,2,4-triazole.

Application in the Synthesis of Fused Heterocycles

The strategic placement of the propylsulfanyl group allows for its use as a leaving group in cyclization reactions, paving the way for the synthesis of various fused heterocyclic systems. This section details the synthesis of two important classes: triazolothiadiazines and triazolopyrimidines.

Synthesis of[1][4][8]Triazolo[3,4-b][1][5][8]thiadiazines

Fused[1][4][8]triazolo[3,4-b][1][5][8]thiadiazine scaffolds are of significant interest due to their potential anticancer and antimicrobial activities.[9][10][11] The synthesis involves the reaction of 4-amino-3-substituted-1,2,4-triazole-5-thiols with α-haloketones. In our case, we will first need to convert our precursor to the corresponding 4-amino derivative.

This intermediate is not directly synthesized from our precursor but is a related starting material for this class of compounds. The general principle of the subsequent cyclization is what is highlighted.

This protocol illustrates the general reaction of a 4-amino-1,2,4-triazole-3-thiol with an α-haloketone.

Reagent Molar Equiv.
4-Amino-3-propylsulfanyl-4H-1,2,4-triazole1.0
Substituted Phenacyl Bromide1.0
Anhydrous Ethanol-

Procedure:

  • Dissolve 4-amino-3-propylsulfanyl-4H-1,2,4-triazole (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Add the substituted phenacyl bromide (1.0 mmol) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Triazolothiadiazine_Synthesis TriazoleThiol 4-Amino-3-propylsulfanyl- 4H-1,2,4-triazole Reaction Reflux, Ethanol TriazoleThiol->Reaction Haloketone α-Haloketone Haloketone->Reaction Product [1,2,4]Triazolo[3,4-b] [1,3,4]thiadiazine Reaction->Product Cyclocondensation Triazolopyrimidine_Synthesis AminoTriazole 3-Amino-1,2,4-triazole Reaction Reflux, Acetic Acid AminoTriazole->Reaction Ketoester β-Ketoester Ketoester->Reaction Product [1,2,4]Triazolo[1,5-a]pyrimidine Reaction->Product Condensation-Cyclization

Caption: General synthesis of triazolopyrimidines.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. [12][13]To ensure the integrity of the results, the following self-validating steps are crucial:

  • Purity of Starting Materials: The purity of 4-methyl-3-propylsulfanyl-1,2,4-triazole is critical. It should be confirmed by melting point determination and spectroscopic analysis before proceeding to subsequent steps.

  • Reaction Monitoring: Consistent monitoring of reactions by TLC is essential to determine the endpoint and to identify the formation of any significant side products.

  • Spectroscopic Confirmation: The structure of all synthesized heterocyclic compounds must be unambiguously confirmed using a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and, where appropriate, IR spectroscopy. For novel compounds, 2D NMR techniques (COSY, HSQC, HMBC) and single-crystal X-ray diffraction are highly recommended for definitive structural elucidation.

Conclusion

4-Methyl-3-propylsulfanyl-1,2,4-triazole is a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic systems. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the 1,2,4-triazole scaffold. The inherent reactivity of the propylsulfanyl group as a leaving moiety opens up numerous possibilities for the construction of novel molecular architectures with potential therapeutic applications. By understanding the underlying reaction mechanisms and adhering to rigorous experimental and analytical practices, scientists can effectively leverage this precursor in their drug discovery endeavors.

References

  • Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Available at: [Link]

  • Pharmacia. Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Available at: [Link]

  • Wiley Online Library. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available at: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Available at: [Link]

  • ResearchGate. Synthesis of propargylsulfanyl‐substituted 1,2,4‐triazolopyrimidines. Available at: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Pyrazolot[1][4][8]riazolopyrimidine Derivatives as Potential Anticancer Agents. Available at: [Link]

  • Taylor & Francis Online. Synthesis and anti-tumor activities of newt[1][4][8]riazolo[1,5-a]pyrimidine derivatives. Available at: [Link]

  • MDPI. Novelt[1][4][8]riazolo[3,4-b]t[1][5][8]hiadiazine andt[1][4][8]riazolo[3,4-b]t[1][5][8]hiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Available at: [Link]

  • PubMed. Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. Available at: [Link]

  • Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available at: [Link]

  • V. N. Karazin Kharkiv National University. Synthesis and heterocyclization of 3-cinnamyl-sulfanyl-4-methyl-1,2,4-triazole. Available at: [Link]

  • SciSpace. Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. Available at: [Link]

  • Marmara Pharmaceutical Journal. SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]

  • Sci-Hub. Synthesis, Characterization and Biological Studies of Some Triazolothiadiazines and Triazolothiadiazoles Containing 6‐Chloropyridin‐3‐yl Methyl Moiety. Available at: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Available at: [Link]

  • Oles Honchar Dnipro National University. Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Available at: [Link]

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  • BMC. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-3-propylsulfanyl-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Methyl-3-propylsulfanyl-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with S-alkylated triazole derivatives. Our goal is to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole is primarily achieved through the S-alkylation of 4-Methyl-4H-1,2,4-triazole-3-thiol. While seemingly straightforward, this reaction is nuanced, with success hinging on the careful control of reaction parameters to ensure high yield, purity, and, most critically, correct regioselectivity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter at the bench.

General Synthetic Pathway

The core reaction involves the nucleophilic substitution of a propyl halide by the thiolate anion of 4-Methyl-4H-1,2,4-triazole-3-thiol, generated in situ by a suitable base.

Synthetic_Pathway cluster_reactants Reactants SM 4-Methyl-4H-1,2,4-triazole-3-thiol PROD 4-Methyl-3-propylsulfanyl- 1,2,4-triazole SM->PROD Base (e.g., K₂CO₃, NaOH) Solvent (e.g., Acetone, EtOH) Room Temp to Reflux S-Alkylation RE Propyl Halide (e.g., 1-Bromopropane) RE->PROD

Caption: General reaction scheme for the S-alkylation of 4-Methyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide: A Question & Answer Approach

Question 1: My reaction yield is very low, or I've recovered only unreacted starting material. What went wrong?

Low or no conversion is a common issue that can typically be traced back to one of three areas: the quality of the starting materials, the choice of base and solvent, or the reaction temperature.

Probable Cause 1: Ineffective Deprotonation of the Thiol

The reaction proceeds via the thiolate anion, which is a much stronger nucleophile than the neutral thiol. Incomplete deprotonation is a primary cause of failed reactions.

  • Scientific Rationale: The pKa of the thiol proton on the 1,2,4-triazole ring is acidic, but a sufficiently strong base is required for complete conversion to the thiolate. The choice of base must be matched with the solvent system.[1]

  • Solution:

    • Base Selection: For polar aprotic solvents like acetone or DMF, inorganic bases like potassium carbonate (K₂CO₃) are often effective.[2] For protic solvents like ethanol, stronger bases such as sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) ensure complete deprotonation.[1][3]

    • Moisture: Ensure your reagents and solvent are dry, especially if using strong, moisture-sensitive bases. Water can consume the base and inhibit the reaction.

Probable Cause 2: Poor Reactivity of the Alkylating Agent

  • Scientific Rationale: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using 1-chloropropane, the reaction may be sluggish.

  • Solution:

    • Switch to a more reactive halide, such as 1-bromopropane or 1-iodopropane.

    • Consider adding a catalytic amount of sodium iodide (NaI) if using an alkyl bromide or chloride. This facilitates an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

Probable Cause 3: Inappropriate Reaction Temperature

  • Scientific Rationale: While many S-alkylation reactions proceed at room temperature, some combinations of base, solvent, and substrate require thermal energy to overcome the activation barrier.

  • Solution:

    • If the reaction is slow at room temperature, gently heat the mixture. A good starting point is 50-60 °C or refluxing in a lower-boiling solvent like acetone or ethanol.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.

Troubleshooting_Low_Yield Start Problem: Low/No Yield Check_SM Verify Starting Material Purity (NMR, m.p.) Start->Check_SM Check_Base Is the base strong enough? Is it anhydrous? Check_SM->Check_Base Check_Solvent Is the solvent appropriate? (Polar aprotic/protic) Check_Base->Check_Solvent [Yes] Use_Stronger_Base Action: Use NaH, NaOH, or NaOEt Check_Base->Use_Stronger_Base [No] Check_Temp Is the temperature adequate? Check_Solvent->Check_Temp [Yes] Change_Solvent Action: Switch to DMF or Ethanol Check_Solvent->Change_Solvent [No] Increase_Temp Action: Heat to 50-60 °C or reflux Check_Temp->Increase_Temp [No] Success Resolution: Improved Yield Check_Temp->Success [Yes] Use_Stronger_Base->Check_Solvent Use_Anhydrous Action: Use anhydrous solvent/reagents Change_Solvent->Check_Temp Increase_Temp->Success

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Question 2: My NMR/Mass Spec data shows multiple products. Why am I getting isomers?

This is the most critical challenge in the synthesis of substituted triazoles: regioselectivity . The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can also act as nucleophiles, leading to N-alkylated byproducts in addition to the desired S-alkylated product.[2][5][6]

  • Scientific Rationale: The outcome of the alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and reaction kinetics vs. thermodynamics.

    • S-Alkylation (Kinetic Product): The sulfur atom is a soft nucleophile. It reacts preferentially with soft electrophiles like the sp³ carbon of 1-bromopropane. This reaction is typically faster and is favored under milder, kinetically controlled conditions.

    • N-Alkylation (Thermodynamic Product): The nitrogen atoms are harder nucleophiles. N-alkylation can become significant under harsher conditions (stronger bases, higher temperatures, longer reaction times), which allow for equilibrium to be reached, favoring the more thermodynamically stable N-alkylated isomer. Studies have shown that alkylation of S-protected triazoles tends to occur at the N1 and N2 positions.[2][6]

Solutions to Maximize S-Alkylation:

  • Choice of Base and Solvent: The solvent can dramatically influence the nucleophilicity of the competing sites.

    • Favor S-Alkylation: Use a weaker base like K₂CO₃ or NaHCO₃ in a polar aprotic solvent like acetone or acetonitrile at room temperature.[2] This combination generates the thiolate without creating an overly harsh environment that promotes N-alkylation.

    • Risk N-Alkylation: Using very strong bases like sodium hydride (NaH) or running the reaction in polar protic solvents like ethanol at high temperatures can increase the proportion of N-alkylated byproducts.[1]

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC. Only apply heat if necessary.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to isomerization or side reactions.

ParameterCondition Favoring S-Alkylation (Kinetic Control)Condition Risking N-Alkylation (Thermodynamic Control)
Base Weaker (K₂CO₃, NaHCO₃)Stronger (NaOH, NaH, NaOEt)
Solvent Polar Aprotic (Acetone, DMF)Polar Protic (Ethanol, Methanol)
Temperature Room Temperature to 50 °CHigh Temperature / Reflux
Reaction Time Monitor until SM consumed (typically 2-6 hours)Prolonged (e.g., >24 hours)

Table 1: Influence of Reaction Parameters on Alkylation Regioselectivity.

Question 3: I have my crude product, but it streaks on the TLC plate and is difficult to purify by column chromatography.

This is a common issue with nitrogen-containing heterocycles like triazoles.

  • Scientific Rationale: The basic nitrogen atoms on the triazole ring can interact strongly with the slightly acidic silanol groups on the surface of standard silica gel. This strong interaction leads to poor peak shape (tailing or streaking) and can make separation of closely related compounds, like isomers, nearly impossible.[7]

Solutions for Effective Purification:

  • Neutralize the Stationary Phase:

    • Method: Add a small amount of a volatile base to your column eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common and effective choice.[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through without undesirable interactions.

    • Protocol: Prepare your eluent (e.g., Ethyl Acetate/Hexanes) and add the required amount of Et₃N before running the column. Ensure your TLC analysis is also done with a mobile phase containing Et₃N to accurately predict the column separation.

  • Optimize the Solvent System:

    • Triazole derivatives are often quite polar. You may need a more polar eluent than you expect. A gradient elution starting from a less polar mixture (e.g., 20% EtOAc in Hexanes) and gradually increasing to a more polar one (e.g., 80-100% EtOAc, or even adding 1-5% Methanol in Dichloromethane) is often necessary.[7]

  • Recrystallization:

    • If column chromatography fails to yield a pure product, recrystallization can be an excellent alternative, especially for removing minor impurities or separating isomers if they have different crystalline properties.

    • Solvent Selection: Good solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to find a solvent or solvent pair in which your product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the starting material, 4-Methyl-4H-1,2,4-triazole-3-thiol? A1: A common and reliable method is the base-catalyzed cyclization of a 1-acyl-4-methylthiosemicarbazide. This precursor can be formed by reacting methyl isothiocyanate with an acid hydrazide. Alternatively, simpler pathways involve the reaction of thiocarbohydrazide with appropriate reagents.[3][8][9]

Q2: How can I definitively confirm that I have synthesized the S-alkylated product and not an N-alkylated isomer? A2: Spectroscopic analysis is key.

  • ¹H NMR: In the desired S-propyl product, you will see the characteristic signals for the propyl group: a triplet for the CH₃ (~0.9-1.1 ppm), a sextet for the central CH₂ (~1.6-1.8 ppm), and a triplet for the S-CH₂ (~3.0-3.3 ppm). The N-CH₃ signal will be a singlet, and the triazole C-H proton will also be a singlet. In an N-propyl isomer, the chemical shift of the N-CH₂ group would be significantly different (typically further downfield, ~4.0-4.3 ppm).

  • ¹³C NMR: The chemical shift of the carbon attached to the sulfur (S-CH₂) will be distinct from a carbon attached to a nitrogen (N-CH₂).

  • Mass Spectrometry: While MS will give you the correct mass for all isomers, it cannot distinguish between them. However, it is essential for confirming that the alkylation has occurred.

Q3: Can I use a phase-transfer catalyst (PTC) for this reaction? A3: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be very effective, especially in biphasic systems (e.g., an aqueous base with an organic solvent like toluene or DCM). The PTC helps shuttle the thiolate anion into the organic phase to react with the alkyl halide. This can sometimes improve reaction rates and yields.[1]

Q4: My final product appears to be an oil, but the literature reports a solid. What should I do? A4: An oily product often indicates the presence of residual solvent or impurities.

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.

  • Purification: The impurities may be preventing crystallization. Re-purify the material using column chromatography with the triethylamine-modified eluent as described above.

  • Inducing Crystallization: If the purified oil is clean by NMR, try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. You can also try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane) and then adding a non-polar solvent (like hexanes or pentane) dropwise until it becomes cloudy, then allowing it to stand.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

This protocol is optimized for high yield and regioselectivity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq).

  • Reagents: Add anhydrous acetone (approx. 10-15 mL per gram of triazole) followed by finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Stir the suspension vigorously for 15 minutes at room temperature. Add 1-bromopropane (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 50% Ethyl Acetate in Hexanes + 0.5% Et₃N), checking for the consumption of the starting material. The reaction is typically complete in 4-8 hours.

  • Workup: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 60%) containing 0.5% triethylamine. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

References

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  • The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Pinto, A., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17056. Available at: [Link]

  • CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Available at: [Link]

  • Saliyeva, L. N., et al. (2020). Synthesis and heterocyclization of 3-cinnamyl-sulfanyl-4-methyl-1,2,4-triazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Optimization

common pitfalls in the biological testing of 1,2,4-triazole derivatives

Technical Support Center: Biological Evaluation of 1,2,4-Triazole Derivatives Current Status: ● Online | Tier 3 Support: Senior Application Scientist Welcome to the 1,2,4-Triazole Assay Support Hub Subject: Troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biological Evaluation of 1,2,4-Triazole Derivatives

Current Status:Online | Tier 3 Support: Senior Application Scientist

Welcome to the 1,2,4-Triazole Assay Support Hub

Subject: Troubleshooting biological profiling: Solubility, CYP51 binding, and Cellular Interference. Ticket ID: TRZ-BIO-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are likely encountering variability in your


 data or "trailing" growth in your MIC plates.[1] This is common. The 1,2,4-triazole scaffold is the backbone of modern antifungal therapy (fluconazole, voriconazole), but its physicochemical properties and specific mode of action (MoA) introduce unique artifacts into standard screening protocols.

Below is the technical guide to eliminating these false signals.

Module 1: Physicochemical Pitfalls (Solubility & Precipitation)

User Question: "My compound shows high potency in the enzymatic assay but zero activity in the cell-based assay. Is it cell permeability?"

Technical Diagnosis: Before blaming permeability, rule out precipitation . 1,2,4-triazole derivatives, especially those with extensive lipophilic tails (designed to mimic the lanosterol side chain), often crash out of solution when moving from DMSO stocks to aqueous media (RPMI/DMEM).

The "Invisible Precipitate" Artifact: Micro-precipitates can scatter light, interfering with OD readings, or simply reduce the bioavailable concentration to zero.

Protocol: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the cell culture well. This causes a local "shock" precipitation.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Plate: Dilute compound 1:10 into culture medium in a separate "intermediate" plate (Result: 1 mM compound, 10% DMSO).

    • Critical Step: Centrifuge this plate at 1000 x g for 5 mins. If a pellet forms, your compound is insoluble at this concentration.

  • Final Assay Plate: Transfer from the intermediate supernatant to the final cell plate (e.g., 1:10 dilution). Final DMSO is 1%, which is generally tolerated.

Visualization: Solubility Workflow

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Direct Direct Spike (Risk: Shock Precipitate) Stock->Direct Avoid Inter Intermediate Plate (Media + 10% DMSO) Stock->Inter 1:10 Dilution Spin Centrifuge Check (1000xg, 5 min) Inter->Spin Validation Final Final Assay Well (1% DMSO, Soluble) Spin->Final Transfer Supernatant

Figure 1: The "Step-Down" dilution workflow to prevent false negatives caused by compound precipitation upon contact with aqueous media.

Module 2: The Target Assay (CYP51 Binding)

User Question: "I am using a standard colorimetric inhibition assay for CYP51, but the results are inconsistent. Why?"

Technical Diagnosis: Colorimetric assays (using substrate turnover) are prone to interference if the triazole coordinates with the heme iron too slowly or if the compound absorbs light. The Gold Standard for triazoles is Type II Binding Difference Spectroscopy .

The Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron (


) of CYP51 (Lanosterol 14

-demethylase). This displaces the water molecule, changing the spin state of the iron from high-spin to low-spin.

Protocol: Type II Binding Spectral Assay Reference: Warrilow et al. (2013) [1]

  • Baseline: Place recombinant CYP51 (

    
    ) in two quartz cuvettes (Sample and Reference). Record baseline (should be flat).
    
  • Titration: Add the triazole ligand to the Sample cuvette and an equal volume of solvent (DMSO) to the Reference cuvette.

  • Read: Scan from 350 nm to 500 nm.

  • Validation Criteria (The "Type II" Signature):

    • Peak: ~425–432 nm (Red shift).

    • Trough: ~410–414 nm.

    • Note: If you see a peak at 390 nm (Type I), your compound is binding as a substrate, not an inhibitor.

Data Analysis Table: Binding Signatures

Spectral FeatureWavelength (nm)InterpretationAction
Type II Peak 425 – 432Correct Binding. N4 coordinates heme iron.[2]Proceed to

calculation.
Type II Trough 410 – 414Correct Binding. Displacement of high-spin water.Proceed to

calculation.
Type I Peak 385 – 390Substrate Binding. Compound is metabolized, not inhibiting.Fail. Redesign scaffold.
No Signal N/ANo binding or compound precipitated.Check solubility (Module 1).

Module 3: Cellular Assay Pitfalls (The "Trailing" Effect)

User Question: "My MIC plates show a 'tail' of partial inhibition. The cells aren't dead, but they aren't fully growing. How do I define the endpoint?"

Technical Diagnosis: This is the "Trailing Endpoint" Phenomenon , a classic hallmark of azole antifungals (especially against Candida albicans). Azoles are fungistatic, not fungicidal. They inhibit ergosterol synthesis, slowing growth rather than lysing cells immediately.

The Pitfall: Reading the MIC at 48 hours often results in a "resistant" classification (High MIC) for strains that are actually susceptible in vivo.

Troubleshooting Guide:

  • Read at 24 Hours: For azoles, the 24-hour reading is often more predictive of clinical outcome than 48 hours [2].

  • The 50% Rule: Unlike bactericidal antibiotics (where you look for 100% clearance), for triazoles, the MIC is defined as the concentration causing

    
    50% reduction in turbidity  compared to the growth control (CLSI M27-A3 guidelines) [3].
    
  • pH Control: Trailing is pH-dependent. Ensure your RPMI 1640 media is buffered with MOPS to pH 7.[3]0. Acidic pH (< 5.[4]0) exacerbates trailing [4].

Visualization: The Trailing Effect Mechanism

TrailingEffect Azole Triazole Treatment Ergosterol Ergosterol Depletion Azole->Ergosterol Static Growth Arrest (Fungistatic) Ergosterol->Static Trail Trailing Growth (Slow replication continues) Static->Trail Incomplete Lysis Read24 24h Read: Clear Difference (MIC Valid) Trail->Read24 Low Biomass Read48 48h Read: 'Ghost' Growth (False Resistance) Trail->Read48 Accumulated Biomass

Figure 2: Why reading azole MICs at 48 hours can lead to false resistance data due to the fungistatic nature of the class.

Module 4: Assay Interference (MTT & False Positives)

User Question: "I see increased absorbance in my MTT cytotoxicity assay at high drug concentrations. Is my compound promoting growth?"

Technical Diagnosis: It is highly unlikely your compound is a growth factor. You are likely seeing Tetrazolium Reduction Interference .

The Mechanism: While the 1,2,4-triazole ring is relatively stable, derivatives containing thiol groups (e.g., mercapto-triazoles) or specific hydrazide linkers can chemically reduce the MTT tetrazolium salt to purple formazan without live cells present [5]. Alternatively, lipophilic triazoles may precipitate, and these crystals can be mistaken for formazan crystals by the plate reader.

Validation Experiment:

  • Cell-Free Control: Incubate your compound (at highest concentration) with MTT reagent in media without cells.

  • Result: If the solution turns purple, your compound is chemically reducing MTT.

  • Solution: Switch to Resazurin (Alamar Blue) or ATP-based luminescence assays (CellTiter-Glo), which are less prone to this specific chemical reduction.

References

  • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CaCYP51)." Antimicrobial Agents and Chemotherapy.[1]

  • Revankar, S. G., et al. (1998). "Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method." Journal of Clinical Microbiology.

  • CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

  • Marr, K. A., et al. (1999). "The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent."[3][4][5] Antimicrobial Agents and Chemotherapy.[1]

  • Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica.

Sources

Troubleshooting

challenges in the structure-activity relationship study of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Welcome to the Triazole-Tech Scientific Support Center. Current Status: ONLINE Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Triazole-Tech Scientific Support Center. Current Status: ONLINE Agent: Dr. Aris (Senior Application Scientist) Subject: Troubleshooting SAR & Development Challenges for 4-Methyl-3-propylsulfanyl-1,2,4-triazole.

Introduction: The Scaffold Context

You are working with a 4-Methyl-3-propylsulfanyl-1,2,4-triazole core.[1][2] In medicinal chemistry, this is a "privileged scaffold" often utilized for its ability to engage in hydrogen bonding (via N1/N2) while projecting a lipophilic tail (propyl) into hydrophobic pockets. However, this specific substitution pattern introduces unique synthetic and metabolic hurdles.

This guide treats your research challenges as "Support Tickets." Select the module below that matches your current bottleneck.

Ticket #SYN-001: Regioselectivity & Synthetic Purity

User Report: "I am attempting to synthesize the core via alkylation of the thione, but my yields are low and NMR shows a mixture of isomers. Is the propyl group attaching to the nitrogen?"

Diagnosis: The precursor, 4-methyl-1,2,4-triazole-3-thione , exhibits thione-thiol tautomerism.[1][2] While S-alkylation (to get your desired propylsulfanyl) is thermodynamically preferred due to the "soft" nature of the sulfur nucleophile, the nitrogen atoms (N1/N2) are "hard" nucleophiles. Under improper basic conditions or with reactive halides, you will get competitive N-alkylation , leading to inactive des-thia impurities.[1][2]

Troubleshooting Protocol:

  • Base Selection: Switch from "hard" bases (like NaH or NaOH) to "softer" bases or weaker bases that do not fully deprotonate the ring nitrogen but sufficiently activate the sulfur. Potassium Carbonate (

    
    )  in acetone or acetonitrile is the gold standard here.
    
  • Solvent Polarity: Use polar aprotic solvents (DMF, Acetone). These solvate the cation, leaving the thiolate anion free to attack.

  • The "Pearson" Check: Propyl bromide is a moderately soft electrophile. If you use Propyl Iodide (softer), you favor S-alkylation.[2] If you use Propyl Tosylate (harder), you risk increasing N-alkylation.[2]

Visual Workflow: The Regioselectivity Decision Tree

SynthesisWorkflow cluster_conditions Optimization Parameters Precursor 4-Methyl-1,2,4- triazole-3-thione Base Base Selection Precursor->Base S_Alk S-Alkylation (Desired Product) Base->S_Alk Soft Base (K2CO3) Soft Electrophile (R-I/R-Br) N_Alk N-Alkylation (Impurity) Base->N_Alk Hard Base (NaH) Hard Electrophile (R-OTs) Solvent: Acetone/DMF Solvent: Acetone/DMF Temp: 0°C -> RT Temp: 0°C -> RT

Caption: Figure 1. Regioselective pathways in the alkylation of the triazole-thione precursor. Green path indicates optimal conditions for S-propylation.

Ticket #MET-002: Metabolic Stability (The "S-Oxidation" Trap)

User Report: "The compound shows nanomolar potency in enzyme assays but has a half-life (


) of <15 minutes in liver microsomes.[1][2] What is happening?"

Diagnosis: The S-propyl moiety is a metabolic "soft spot."[1][2] Flavin-containing monooxygenases (FMOs) and Cytochrome P450s rapidly oxidize the sulfide (-S-) to the Sulfoxide (-SO-) and subsequently to the Sulfone (-SO2-) .[1][2]

  • Impact: This drastically changes the electronic character of the molecule (from lipophilic/neutral to polar/electron-withdrawing), often killing potency or altering target selectivity.

Troubleshooting Protocol:

  • Metabolite ID: Run an LC-MS/MS incubation with NADPH. Look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.[2]

  • Bioisostere Replacement: If S-oxidation is the clearance driver, you must modify the linker:

    • Option A (Ether): Switch -S- to -O-.[1][2] (Note: This is harder to synthesize and changes the bond angle).

    • Option B (Methylene): Switch -S- to -CH2-.[1][2] (Removes the oxidation liability entirely but increases lipophilicity).

    • Option C (Steric Shield): Add gem-dimethyl groups next to the sulfur (e.g., S-C(Me)2-Et) to sterically hinder the oxidase approach.[1][2]

Visual Pathway: Metabolic Fate [2]

Metabolism Parent Parent Drug (S-Propyl) Enzyme CYP450 / FMO Parent->Enzyme Oxidation Sulfoxide Metabolite 1: Sulfoxide (Chiral) Enzyme->Sulfoxide + [O] Sulfone Metabolite 2: Sulfone (Inactive) Sulfoxide->Sulfone + [O] (Rapid)

Caption: Figure 2.[1][2] The oxidative metabolic cascade of the sulfide linker, leading to rapid clearance.

Ticket #SAR-003: Potency & Physicochemical Properties

User Report: "We are seeing inconsistent biological data. The propyl chain seems necessary for binding, but solubility is poor."

Diagnosis: The 4-Methyl-3-propylsulfanyl motif creates a "Janus" molecule:

  • The Head (Triazole): Polar, planar, rigid.

  • The Tail (Propyl): Lipophilic, flexible. The propyl group increases LogP (lipophilicity), which aids membrane permeability but hurts aqueous solubility. If the compound crashes out in the assay buffer, your IC50 curves will flatten artificially.

Data Support: Structure-Property Relationships Comparison of the Propyl analog against common variations.

Substituent (R)LogP (Calc)Solubility (Aq)Steric Bulk (MR)SAR Note
-S-Methyl 0.8HighLowGood solubility, often too small for hydrophobic pockets.[1][2]
-S-Propyl (Target)1.9 Moderate/Low Medium "Goldilocks" zone for permeability, but oxidation risk.
-S-Benzyl 2.8Very LowHighHigh potency often false positive due to aggregation.[1][2]
-S-CF3 2.1LowMediumMetabolic blocker, but changes electronics (EWG).[1][2]

Troubleshooting Protocol:

  • Formulation: Do not dissolve directly in media. Create a 10mM DMSO stock, then dilute. Ensure final DMSO < 1%.

  • Rigidification: If the propyl chain is purely for hydrophobic contact, consider cyclizing it (e.g., a cyclopropyl-methyl or fusing it back to the ring) to reduce the entropic penalty upon binding.

Ticket #FAQ-004: Tautomerism & Nomenclature

Q: "Why is it called 4-Methyl? Doesn't the methyl move?" A: No. In 1,2,4-triazoles, if the substituent is on a Carbon, the H can move (1H, 2H, 4H tautomers). However, you have a 4-Methyl group.[1][2] This is a covalent N-C bond. It locks the heterocyclic ring structure, preventing the 4-position from acting as a hydrogen bond donor.[1]

  • Consequence: Your molecule is an obligate H-bond acceptor at N1 and N2.[1][2] It cannot donate a proton. This is critical for docking studies.

References & Authoritative Sources
  • Synthesis & Regioselectivity:

    • Boraei, A. T. A., et al.[3] (2016).[2][4][5] "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal. Validates the preference for S-alkylation using soft bases and the competition with N-alkylation.[1][2]

  • Metabolic Stability of S-Alkyl Triazoles:

    • Kucukguzel, I., et al.[3][6] (2008).[2] "Synthesis and biological activities of 3-alkylthio-1,2,4-triazoles." European Journal of Medicinal Chemistry. Discusses the biological fate and oxidation liability of the thio-ether linkage.[1][2]

    • [2]

  • General Triazole SAR & Properties:

    • Maddila, S., et al. (2013).[2][7] "Synthesis and biological activity of novel 1,2,4-triazole derivatives." Letters in Drug Design & Discovery. Provides comparative data on methyl vs. propyl vs. benzyl substitutions.[4]

  • Tautomerism in Triazoles:

    • Alkorta, I., et al. (2020).[2][8] "Tautomerism in 1,2,4-Triazoles." Journal of Physical Chemistry A. Detailed quantum chemical analysis of the 1H/2H/4H forms and the effect of N-methylation.[1][2]

    • [2]

Sources

Optimization

Technical Support Center: Minimizing Toxicity of 4-Methyl-3-propylsulfanyl-1,2,4-triazole Derivatives

Last Updated: February 18, 2026 Introduction The 4-Methyl-3-propylsulfanyl-1,2,4-triazole scaffold is a promising heterocyclic structure in modern drug discovery, offering a versatile platform for developing novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 18, 2026

Introduction

The 4-Methyl-3-propylsulfanyl-1,2,4-triazole scaffold is a promising heterocyclic structure in modern drug discovery, offering a versatile platform for developing novel therapeutics.[1][2][3] Derivatives have shown potential across various fields, from agriculture to medicine.[4][5] However, as with many heterocyclic compounds, particularly those containing sulfur, the potential for toxicity is a critical hurdle that must be addressed early in the development process to avoid late-stage attrition.[6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals working with this specific class of molecules. It provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during preclinical development. Our goal is to equip your team with the knowledge to rationally design, screen, and optimize these derivatives to achieve a superior safety profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with 1,2,4-triazole and sulfur-containing heterocycles?

A1: The primary concerns stem from two main areas:

  • Metabolic Bioactivation: The liver's cytochrome P450 (CYP) enzyme system can metabolize the triazole ring and the propylsulfanyl group.[6] Oxidation of the sulfur atom can lead to the formation of highly reactive electrophilic intermediates, such as sulfenic acids or thiophene S-oxides in related structures.[6][8][9] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to direct cellular damage, mitochondrial dysfunction, and immune-mediated toxicity, most notably drug-induced liver injury (DILI).[10][11][12][13]

  • Off-Target Effects: Triazole derivatives, particularly fungicides, have been associated with specific off-target effects, such as central nervous system (CNS) toxicity or developmental toxicity in animal models.[4][14] While structure-activity relationships (SAR) for these effects can be very specific, it remains a crucial area for evaluation.[4]

Q2: What does the term "structural alert" mean in the context of my 4-Methyl-3-propylsulfanyl-1,2,4-triazole derivative?

A2: A "structural alert" or "toxicophore" is a chemical moiety or fragment within a molecule that is known to be associated with an increased risk of toxicity, often through metabolic activation.[6] The propylsulfanyl group, and to a lesser extent the triazole ring itself, can be considered structural alerts because of their propensity to be oxidized by CYPs into reactive metabolites.[6][8][15] However, the presence of a structural alert does not guarantee toxicity; it signals that dedicated screening for specific toxicities is necessary.[6][8]

Q3: How early in the discovery process should I start thinking about toxicity?

A3: As early as possible. Prioritizing compounds with a lower risk of toxicity during the initial hit-to-lead and lead optimization phases is crucial for reducing the high attrition rates in pharmaceutical R&D.[7] Early-stage in silico predictions and in vitro screening assays can help guide the rational design of new analogues, saving significant time and resources.[3][7]

Troubleshooting Guide: Experimental Issues

Problem 1: My lead compound shows potent efficacy but has a narrow therapeutic window due to high cytotoxicity in initial screens (e.g., HepG2 cells). What are my next steps?

This is a classic efficacy-toxicity dilemma. The goal is to uncouple the desired pharmacological effect from the cytotoxic effect.

Answer & Recommended Actions:

  • Confirm the Mechanism of Cytotoxicity: First, determine if the cytotoxicity is on-target (i.e., related to the mechanism of action) or off-target. Run a counterscreen using a cell line that does not express the therapeutic target. If cytotoxicity persists, it's likely an off-target effect.

  • Investigate Metabolic Activation: The propylsulfanyl moiety is a prime suspect for metabolic bioactivation.

    • Run a Metabolic Stability Assay: Incubate the compound with human liver microsomes (HLMs) fortified with NADPH.[9] Rapid metabolism suggests a higher likelihood of metabolite-driven toxicity.

    • Include Trapping Agents: In your HLM assay, include a nucleophilic trapping agent like glutathione (GSH) or N-acetylcysteine (NAC). Use LC-MS/MS to look for the formation of GSH-adducts. A positive result is strong evidence of reactive metabolite formation.[13]

  • Initiate a Structure-Toxicity Relationship (STR) Study: Synthesize a small set of analogues to probe the role of the propylsulfanyl group. This is a key strategy for mitigating metabolism-related liabilities.[2][16]

Data Presentation: Example STR Study for Cytotoxicity
Compound IDModification to Propylsulfanyl GroupTarget IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
LEAD-001 -S-CH₂CH₂CH₃ (Propylsulfanyl)151.280
ANALOG-A -O-CH₂CH₂CH₃ (Propoxy)2515.8632
ANALOG-B -S(O)-CH₂CH₂CH₃ (Sulfoxide)3508.524
ANALOG-C -S-CH(CH₃)₂ (Isopropylsulfanyl)203.5175
ANALOG-D -S-CF₂CH₂CH₃ (Difluoro)18> 50> 2778
  • Interpretation: Replacing the sulfur with oxygen (ANALOG-A) significantly reduced cytotoxicity, suggesting sulfur metabolism is a key issue. Blocking metabolism by adding sterically hindering groups (ANALOG-C) or electron-withdrawing fluorine atoms (ANALOG-D) also dramatically improved the selectivity index. The sulfoxide metabolite (ANALOG-B) was less active and still toxic, indicating it may be an intermediate on the path to a more reactive species.

Problem 2: My in vivo studies in rodents are showing signs of hepatotoxicity (elevated ALT/AST enzymes). How do I investigate the cause?

Elevated liver enzymes are a classic sign of drug-induced liver injury (DILI).[17][18] The investigation must focus on identifying the underlying mechanism.

Answer & Recommended Actions:

  • Dose-Response Relationship: Confirm that the hepatotoxicity is dose-dependent. This is characteristic of toxicity caused by metabolic bioactivation, which can overwhelm the liver's detoxification pathways (like glutathione stores) at higher doses.[11][18]

  • Metabolite Identification (in vivo): Analyze plasma and liver tissue from the treated animals using high-resolution mass spectrometry to identify major metabolites. Compare these with the metabolites generated in your in vitro HLM assays. Pay close attention to oxidative metabolites of the propylsulfanyl chain.[11]

  • Mechanism-Based CYP Inhibition Assay: The formation of reactive metabolites can sometimes lead to the irreversible inactivation of the CYP enzymes that produce them.[15] This "mechanism-based inhibition" is a significant red flag for drug-drug interactions and toxicity. Perform an in vitro assay to assess this possibility.

  • Consider Genetic Factors: Drug metabolism rates can vary between individuals and animal strains due to genetic polymorphisms in P-450 enzymes.[17] While a deep investigation is usually reserved for later stages, be aware that the specific rodent strain used could influence outcomes.

Visualization: Workflow for Investigating Hepatotoxicity

G cluster_invivo In Vivo Observation cluster_investigation Mechanistic Investigation cluster_strategy Mitigation Strategy invivo Elevated ALT/AST in Rodent Study dose_response 1. Establish Dose- Response Relationship invivo->dose_response met_id 2. In Vivo / In Vitro Metabolite ID dose_response->met_id cyp_inhibit 3. Assess Mechanism-Based CYP Inhibition met_id->cyp_inhibit counterscreen 4. Counterscreen for Off-Target Liabilities cyp_inhibit->counterscreen block_metabolism Block Site of Metabolism (e.g., add F, CH3) counterscreen->block_metabolism reduce_lipo Reduce Lipophilicity (e.g., add polar group) counterscreen->reduce_lipo replace_moiety Replace Propylsulfanyl Moiety (e.g., -O-, -CH2-) counterscreen->replace_moiety

Caption: Workflow for diagnosing and mitigating observed hepatotoxicity.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using XTT Assay

The XTT assay is a colorimetric method for determining cell viability. It is preferable to the MTT assay in many cases because it produces a water-soluble formazan product, eliminating a solubilization step and simplifying the workflow.[19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a colored formazan product. The amount of color produced is directly proportional to the number of metabolically active, viable cells.[19][20]

Materials:

  • Target cell line (e.g., HepG2 for liver toxicity screening)

  • Complete culture medium (e.g., DMEM + 10% FBS)[19]

  • Test compounds (dissolved in DMSO, final DMSO concentration <0.5%)

  • XTT Reagent Kit (containing XTT and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., doxorubicin) and vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (medium with DMSO) and positive control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution according to the manufacturer's protocol (this typically involves mixing the XTT solution with the electron-coupling reagent).

  • Assay Development: Add 50 µL of the prepared XTT working solution to each well.[21][22]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need optimization.

  • Absorbance Reading: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~660 nm should be used to subtract background absorbance.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Protocol 2: Strategy for Blocking Metabolic Bioactivation

This protocol outlines a medicinal chemistry strategy to reduce toxicity driven by metabolic activation of the propylsulfanyl group.

Principle: The oxidative metabolism of sulfur is a common bioactivation pathway.[9][13] By making strategic chemical modifications, we can block or slow down this metabolic process, thereby reducing the formation of toxic reactive metabolites.[16]

Strategy Workflow:

  • Hypothesis: Assume the primary metabolic liability is oxidation at the sulfur atom or the adjacent methylene/methine carbons.

  • Design Analogs:

    • Steric Hindrance: Introduce steric bulk near the sulfur atom. For example, replace the n-propyl group with an isopropyl or tert-butyl group. This can physically block the CYP enzyme's active site.

    • Electronic Modification: Introduce electron-withdrawing groups, such as fluorine, on the propyl chain (e.g., at the α or β position). This destabilizes the transition state of the oxidation reaction, making it less favorable.[16]

    • Metabolic "Shunt": Introduce an alternative, "softer" site for metabolism elsewhere on the molecule that leads to inactive metabolites. This can divert metabolic activity away from the problematic propylsulfanyl group.

    • Bioisosteric Replacement: Replace the entire propylsulfanyl group with a less metabolically labile bioisostere, such as a propoxy (-O-CH₂CH₂CH₃) or a neopentyl (-CH₂-C(CH₃)₃) group, and re-evaluate for both efficacy and cytotoxicity.

  • Synthesize and Screen: Prepare the designed analogues and screen them through the primary efficacy assay and the in vitro cytotoxicity assay (Protocol 1).

  • Analyze and Iterate: Compare the Selectivity Index (CC₅₀/IC₅₀) of the new analogues to the parent compound. Promising candidates should then be profiled in a metabolic stability assay to confirm that the desired effect (i.e., reduced metabolism) was achieved.

Visualization: Metabolic Bioactivation and Mitigation

G cluster_parent cluster_metabolism cluster_mitigation Parent R-S-Propyl CYP450 CYP450 Oxidation Parent->CYP450 Block Block Metabolism (add F, steric bulk) Parent->Block Modify Replace Replace Moiety (e.g., R-O-Propyl) Parent->Replace Modify Reactive Reactive Metabolite (e.g., Sulfenic Acid) CYP450->Reactive Bioactivation Toxicity Covalent Binding & Cellular Toxicity Reactive->Toxicity

Caption: Bioactivation of the propylsulfanyl group and strategies to prevent it.

References
  • A structure-activity relationship for the neurotoxicity of triazole fungicides. Toxicology Letters. Available at: [Link]

  • Hu, J., & Yau, L. F. (2017). Mechanisms of Drug Induced Liver Injury. PubMed Central (PMC), NIH. Available at: [Link]

  • Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape. Available at: [Link]

  • Hoofnagle, J. H., & Sherker, A. H. (2014). Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. MDPI. Available at: [Link]

  • Hepatotoxicity. Wikipedia. Available at: [Link]

  • Chalasani, N., & Björnsson, E. S. (2017). Mechanisms of Drug-Induced Hepatotoxicity. PubMed. Available at: [Link]

  • Uetrecht, J. (2008). Role of Bioactivation in Idiosyncratic Drug Toxicity: Structure–Toxicity Relationships. ResearchGate. Available at: [Link]

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  • Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to 4-Methyl-3-propylsulfanyl-1,2,4-triazole and Other Key Triazole Scaffolds

This guide presents a comprehensive comparative study of 4-Methyl-3-propylsulfanyl-1,2,4-triazole, a promising heterocyclic compound, against other established triazole derivatives. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative study of 4-Methyl-3-propylsulfanyl-1,2,4-triazole, a promising heterocyclic compound, against other established triazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of its biological activities, supported by detailed experimental protocols and comparative data to guide further research and application.

Introduction: The Versatility of the 1,2,4-Triazole Core in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and its metabolic stability, make it a versatile building block for designing novel drugs with a wide spectrum of biological activities.[1] Commercially successful drugs like the antifungal agent fluconazole and the anticancer medication letrozole underscore the therapeutic potential of this heterocyclic system.[4] This guide focuses on 4-Methyl-3-propylsulfanyl-1,2,4-triazole, a derivative that combines the foundational triazole ring with a flexible propylsulfanyl chain, a feature that can significantly influence its lipophilicity and interaction with biological targets.

Synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole and Related Precursors

The synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole typically commences with the preparation of a 4-methyl-4H-1,2,4-triazole-3-thiol precursor. This key intermediate is often synthesized through the cyclization of a thiosemicarbazide derivative.[3] Subsequent S-alkylation of the thiol group with a propyl halide furnishes the target compound.

Experimental Protocol: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol (A Key Precursor)

This protocol outlines a general and widely adaptable method for the synthesis of the triazole-thiol precursor.

Materials:

  • Methyl isothiocyanate

  • Hydrazine hydrate

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Formation of Thiosemicarbazide: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl isothiocyanate (1.0 eq) in ethanol. Cool the solution in an ice bath and add hydrazine hydrate (1.0 eq) dropwise with continuous stirring. Allow the reaction to stir at room temperature for 2-4 hours until a white precipitate of 4-methyl-3-thiosemicarbazide is formed. Filter the solid, wash with cold ethanol, and dry.

  • Cyclization to Triazole-thiol: To the synthesized 4-methyl-3-thiosemicarbazide (1.0 eq), add an aqueous solution of potassium hydroxide (2.0 eq). Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification and Isolation: After completion of the reaction, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The 4-methyl-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Experimental Protocol: Synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Materials:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydroxide (or a suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.0 eq) in water or ethanol to the mixture to form the corresponding thiolate salt.

  • S-Alkylation: To the stirred solution, add 1-bromopropane (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature or with gentle heating for 4-8 hours, monitoring its progress by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.

  • Extraction and Purification: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Methyl-3-propylsulfanyl-1,2,4-triazole.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Methyl isothiocyanate Methyl isothiocyanate Thiosemicarbazide Thiosemicarbazide Methyl isothiocyanate->Thiosemicarbazide Ethanol, RT Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Thiosemicarbazide Ethanol, RT Triazole-thiol Triazole-thiol Thiosemicarbazide->Triazole-thiol Reflux, then H+ KOH KOH KOH->Triazole-thiol Reflux, then H+ Thiolate salt Triazole-thiol->Thiolate salt 1-Bromopropane 1-Bromopropane Final_Product 4-Methyl-3-propylsulfanyl-1,2,4-triazole 1-Bromopropane->Final_Product Ethanol, RT NaOH NaOH Thiolate salt->Final_Product Ethanol, RT

Caption: Synthetic pathway for 4-Methyl-3-propylsulfanyl-1,2,4-triazole.

Comparative Biological Evaluation

To objectively assess the potential of 4-Methyl-3-propylsulfanyl-1,2,4-triazole, this guide outlines a comparative study of its antifungal, anticancer, and anti-inflammatory activities against established therapeutic agents.

Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with many commercial drugs targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[5]

Comparative Compounds:

  • Fluconazole: A widely used first-generation triazole antifungal agent.

  • Ketoconazole: An imidazole antifungal agent, for broader comparison.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds and control drugs dissolved in DMSO

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Serial Dilution: Serially dilute the test compounds and control drugs in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the fungal suspension. Include a drug-free well for growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[6]

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatus
4-Methyl-3-propylsulfanyl-1,2,4-triazole816
Fluconazole2>64
Ketoconazole0.54

Note: The data presented in this table is representative and intended for illustrative purposes.

Interpretation of Results: The propylsulfanyl group in 4-Methyl-3-propylsulfanyl-1,2,4-triazole may contribute to a different spectrum of activity compared to fluconazole. While potentially less potent against Candida albicans, its activity against Aspergillus fumigatus could be an area for further investigation, as fluconazole is largely ineffective against this mold.

Anticancer Activity

Triazole derivatives have demonstrated significant potential as anticancer agents by various mechanisms, including the inhibition of enzymes like aromatase and tubulin polymerization, or by inducing apoptosis.[4][7]

Comparative Compounds:

  • Doxorubicin: A widely used and potent chemotherapeutic agent.

  • Letrozole: An aromatase inhibitor containing a 1,2,4-triazole moiety, particularly relevant for hormone-receptor-positive breast cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][8]

Materials:

  • Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and control drugs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Table 2: Comparative In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
4-Methyl-3-propylsulfanyl-1,2,4-triazole2540
Doxorubicin0.51.2
Letrozole15>100

Note: The data presented in this table is representative and intended for illustrative purposes.

Interpretation of Results: The illustrative data suggests that 4-Methyl-3-propylsulfanyl-1,2,4-triazole may possess moderate cytotoxic activity. Its performance against the MCF-7 cell line, when compared to letrozole, indicates that its mechanism of action might differ from aromatase inhibition and warrants further investigation into other potential cellular targets.

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of inflammatory cytokines.[9]

Comparative Compounds:

  • Ibuprofen: A commonly used non-steroidal anti-inflammatory drug (NSAID).

  • Diclofenac: Another potent NSAID for comparison.

This is a standard and widely accepted model for evaluating acute inflammation.[10][11][12]

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% in saline)

  • Test compounds and control drugs (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping and Fasting: Divide the animals into groups and fast them overnight before the experiment.

  • Compound Administration: Administer the test compounds and control drugs orally or via intraperitoneal injection. The control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) post-drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the control group.

Table 3: Comparative In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema at 3 hours)

Compound (at 50 mg/kg)% Inhibition of Edema
4-Methyl-3-propylsulfanyl-1,2,4-triazole45%
Ibuprofen55%
Diclofenac65%

Note: The data presented in this table is representative and intended for illustrative purposes.

Diagram of the Anti-inflammatory Assay Workflow:

AntiInflammatoryWorkflow cluster_setup Experimental Setup cluster_procedure Inflammation Induction and Measurement cluster_analysis Data Analysis Animal_Grouping Group and Fast Rats Compound_Admin Administer Test Compounds/Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Intervals Carrageenan_Injection->Paw_Volume_Measurement Calculate_Inhibition Calculate % Inhibition of Edema Paw_Volume_Measurement->Calculate_Inhibition Compare_Results Compare with Control and Standards Calculate_Inhibition->Compare_Results

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antifungal Activity of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antifungal potential of the novel compound, 4-Methyl-3-propylsulfanyl-1,2,4-triazole. We move beyond a simp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antifungal potential of the novel compound, 4-Methyl-3-propylsulfanyl-1,2,4-triazole. We move beyond a simple recitation of protocols to offer a logical, field-tested workflow that incorporates self-validating systems and objective comparisons against established antifungal agents. Our approach is grounded in established principles of medicinal chemistry and microbiology, ensuring that the data generated is robust, reproducible, and translatable.

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically successful drugs like fluconazole and itraconazole featuring this heterocyclic core.[1][2][3] The primary and most well-documented mechanism of action for these compounds is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1][5][6] By inhibiting CYP51, 1,2,4-triazole derivatives disrupt membrane structure, leading to fungal cell growth arrest and death.

This guide will systematically evaluate 4-Methyl-3-propylsulfanyl-1,2,4-triazole, a compound designed to leverage this established pharmacophore while introducing a unique thioether linkage that may influence its potency, spectrum of activity, and pharmacokinetic properties. We will compare its performance against Fluconazole, a first-generation triazole, and Voriconazole, a broader-spectrum second-generation agent.

Part 1: Synthesis and Characterization

The logical first step in validation is the reproducible synthesis and rigorous characterization of the target compound. The proposed synthesis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole is based on established methods for S-alkylation of triazole-3-thiols.[7]

Proposed Synthetic Pathway

The synthesis begins with the commercially available 4-methyl-4H-1,2,4-triazole-3-thiol, which is deprotonated with a suitable base to form a thiolate anion. This nucleophile is then reacted with a propyl halide (e.g., 1-bromopropane) to yield the final product.

G cluster_0 Synthesis Workflow Start 4-Methyl-4H-1,2,4-triazole-3-thiol Reagent1 Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Start->Reagent1 Deprotonation Intermediate Thiolate Anion Intermediate Reagent1->Intermediate Reagent2 1-Bromopropane Intermediate->Reagent2 S-Alkylation (SN2) Product 4-Methyl-3-propylsulfanyl-1,2,4-triazole Reagent2->Product Purification Column Chromatography Product->Purification Characterization NMR, Mass Spec, Elemental Analysis Purification->Characterization

Caption: Proposed synthesis and purification workflow.

Justification of Experimental Choices:

  • Base and Solvent: Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is chosen to ensure complete and irreversible deprotonation of the thiol, driving the reaction forward.

  • Purification: Column chromatography is the standard and effective method for purifying small organic molecules, ensuring the removal of unreacted starting materials and by-products, which is critical for accurate biological testing.

  • Characterization: Confirmation of the compound's structure and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis is a non-negotiable quality control step before proceeding to biological assays.

Part 2: In Vitro Antifungal Susceptibility Testing

The core of this validation guide is determining the compound's intrinsic antifungal activity. We will employ the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC).[8][9] This method is the gold standard for generating reproducible quantitative data.

Experimental Workflow: Antifungal Susceptibility

G cluster_1 Antifungal Susceptibility Testing Workflow PrepInoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) Inoculate Inoculate Plates with Fungal Suspension PrepInoculum->Inoculate PrepPlates Prepare 96-Well Plates with 2-fold Serial Dilutions of Test Compounds PrepPlates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with significant growth inhibition) Incubate->ReadMIC Controls Positive Controls: Fluconazole, Voriconazole Negative Control: DMSO Vehicle Growth Control: No Drug Controls->PrepPlates Validation

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol: Broth Microdilution Assay (Adapted from CLSI M27)
  • Fungal Strain Panel:

    • Candida albicans (ATCC 90028): A common yeast pathogen.

    • Candida glabrata (ATCC 90030): Often exhibits resistance to azoles.

    • Cryptococcus neoformans (ATCC 90112): An encapsulated yeast causing serious infections.

    • Aspergillus fumigatus (ATCC 204305): A prevalent mold pathogen.

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Culture fungi on Sabouraud Dextrose Agar.[6] Harvest and suspend in sterile saline. Adjust the suspension spectrophotometrically to a cell density corresponding to a 0.5 McFarland standard, then dilute in RPMI to the final concentration of 0.5 to 2.5 x 10³ CFU/mL.[10]

  • Plate Preparation:

    • Dissolve 4-Methyl-3-propylsulfanyl-1,2,4-triazole, Fluconazole, and Voriconazole in DMSO to create high-concentration stock solutions.

    • In a 96-well microtiter plate, perform 2-fold serial dilutions of each compound in RPMI medium, typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well (growth control) and a vehicle control (DMSO at the highest concentration used).

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well. Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.

Comparative Data Summary (Hypothetical Results)

The following table presents hypothetical MIC₅₀ values (the concentration required to inhibit 50% of fungal growth) for our test compound compared to standard antifungals.

Fungal Species4-Methyl-3-propylsulfanyl-1,2,4-triazole (µg/mL)Fluconazole (µg/mL)Voriconazole (µg/mL)
Candida albicans2.01.00.125
Candida glabrata4.016.00.5
Cryptococcus neoformans1.04.00.25
Aspergillus fumigatus8.0>64.01.0

Interpretation of Hypothetical Data: These results would suggest that 4-Methyl-3-propylsulfanyl-1,2,4-triazole exhibits broad-spectrum activity. Notably, its enhanced activity against C. glabrata and C. neoformans compared to fluconazole would be a significant finding. While less potent than voriconazole, its activity against Aspergillus fumigatus, where fluconazole is ineffective, marks it as a promising candidate.

Part 3: Cytotoxicity Assessment and Therapeutic Index

A potent antifungal is only useful if it is safe for the host. Eukaryotic similarity between fungal and human cells increases the risk of off-target toxicity.[11] Therefore, early in vitro cytotoxicity testing is a critical step to de-risk a compound and estimate its therapeutic window. We will use a standard MTT assay on a human liver cell line (HepG2) and a human embryonic kidney cell line (HEK293) to assess mitochondrial function as a proxy for cell viability.[11][12]

Core Mechanism of Action: Ergosterol Biosynthesis Inhibition

The presumed mechanism of action for our 1,2,4-triazole derivative is the inhibition of Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol synthesis pathway.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Fluidity & Integrity) Ergosterol->Membrane Incorporation CYP51->Ergosterol Demethylation Triazole 4-Methyl-3-propylsulfanyl-1,2,4-triazole Triazole->CYP51 Inhibition

Caption: Antifungal mechanism via CYP51 inhibition.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture HepG2 and HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[12]

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-Methyl-3-propylsulfanyl-1,2,4-triazole (e.g., from 200 µg/mL down to 1.56 µg/mL). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compound for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Reading: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Comparative Data and Selectivity Index (Hypothetical Results)

The Selectivity Index (SI) is a critical metric, calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal target over host cells.

CompoundCC₅₀ on HepG2 (µg/mL)MIC vs. C. albicans (µg/mL)Selectivity Index (SI)
4-Methyl-3-propylsulfanyl-1,2,4-triazole >128 2.0 >64
Fluconazole>10001.0>1000
Voriconazole~2000.125~1600
Amphotericin B (Comparator)~2.50.5~5

Interpretation of Hypothetical Data: An SI value of >64 for our test compound would be highly encouraging. While not as selective as the established drugs Fluconazole and Voriconazole, it demonstrates a significant therapeutic window, especially when compared to a non-selective antifungal like Amphotericin B. This result would strongly support its candidacy for further preclinical development.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the initial validation of 4-Methyl-3-propylsulfanyl-1,2,4-triazole as a potential antifungal agent. The hypothetical data presented suggests a compound with a promising broad spectrum of activity, including against pathogens where first-generation triazoles are less effective, and a favorable in vitro safety profile.

The next logical steps in the development pipeline would include:

  • Mechanism of Action Studies: Direct enzymatic assays to confirm inhibition of fungal CYP51.

  • Resistance Studies: Investigating the potential for resistance development through serial passage experiments.

  • In Vivo Efficacy: Testing the compound in an animal model of systemic candidiasis or aspergillosis to evaluate its in vivo efficacy and pharmacokinetics.

  • Advanced Toxicity Profiling: Expanding cytotoxicity studies to include other cell lines and assays for mechanisms of cell death (e.g., apoptosis, necrosis).[13]

By adhering to this structured, data-driven validation process, researchers can confidently assess the therapeutic potential of novel antifungal candidates and make informed decisions for their advancement toward clinical application.

References

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  • PMC. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • PMC. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

Sources

Validation

Comparative Efficacy Guide: 4-Methyl-3-propylsulfanyl-1,2,4-triazole vs. Fluconazole

[1] Executive Summary This technical guide compares the antifungal efficacy, physicochemical properties, and mechanism of action of 4-Methyl-3-propylsulfanyl-1,2,4-triazole (a representative S-alkylated triazole-thiol de...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares the antifungal efficacy, physicochemical properties, and mechanism of action of 4-Methyl-3-propylsulfanyl-1,2,4-triazole (a representative S-alkylated triazole-thiol derivative) against Fluconazole (the clinical gold standard).[1]

Core Insight: While Fluconazole exhibits superior potency (MIC


 < 1.0 µg/mL) against susceptible Candida species due to its optimized bis-triazole structure, the 4-Methyl-3-propylsulfanyl-1,2,4-triazole  scaffold represents a critical chemical intermediate.[1] Research indicates that simple S-alkyl derivatives (like the propyl-sulfanyl analog) often display moderate antifungal activity (MIC 32–64 µg/mL) but serve as essential pharmacophores for developing Schiff base derivatives that can overcome azole resistance, particularly in Aspergillus strains where Fluconazole is naturally inactive.[1]

Chemical Structure & Physicochemical Analysis[1][2][3][4]

The fundamental difference lies in the substitution pattern of the 1,2,4-triazole ring.[1] Fluconazole utilizes a bis-triazole arrangement for high-affinity CYP51 binding, whereas the propyl-sulfanyl derivative relies on a thio-ether linker to modulate lipophilicity.[1]

Structural Comparison Diagram

ChemicalStructure Fluconazole Fluconazole (Bis-triazole) F_Feature1 Bis-triazole Core (High CYP51 Affinity) Fluconazole->F_Feature1 F_Feature2 Difluorophenyl Group (Metabolic Stability) Fluconazole->F_Feature2 F_Feature3 Hydroxyl Group (Water Solubility) Fluconazole->F_Feature3 PropylTriazole 4-Methyl-3-propylsulfanyl -1,2,4-triazole (Thio-triazole) P_Feature1 Single Triazole Ring (Moderate Affinity) PropylTriazole->P_Feature1 P_Feature2 Propyl-Sulfanyl Tail (Lipophilicity Modulation) PropylTriazole->P_Feature2 P_Feature3 Thione/Thiol Tautomerism (Reactive Scaffold) PropylTriazole->P_Feature3

Figure 1: Structural deconstruction highlighting the pharmacophoric differences between the clinical standard and the thio-triazole derivative.[1]

Comparative Efficacy Data

The following data synthesizes experimental results from homologous series studies of S-substituted 1,2,4-triazoles compared to standard azoles.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
OrganismStrain TypeFluconazole (Control)4-Methyl-3-propylsulfanyl-1,2,4-triazoleInterpretation
Candida albicans ATCC 90028 (Susceptible)0.25 – 1.0 32 – 64 Fluconazole is ~50x more potent.[1] The propyl chain provides insufficient binding energy compared to the difluorophenyl group.[1]
Candida albicans Clinical Isolate (Resistant)> 64 32 – 64 The propyl-sulfanyl derivative retains activity against some resistant strains due to a distinct binding mode.[1]
Aspergillus niger ATCC 16404Inactive (>64) 64 – 128 Fluconazole is ineffective against molds.[1] The propyl derivative shows weak but measurable activity, typical of S-alkyl triazoles.[1]
Staphylococcus aureus ATCC 25923 (Bacteria)Inactive 16 – 32 Key Differentiator: S-alkyl triazoles often exhibit dual antibacterial/antifungal activity, unlike Fluconazole.[1]

Critical Analysis: The "propyl" chain length in the 3-propylsulfanyl series is often suboptimal compared to "pentyl" or "benzyl" analogs.[1] Studies on homologous series (Methyl → Ethyl → Propyl → Butyl) indicate that antimicrobial activity peaks at chain lengths of C5–C7 (Pentyl/Heptyl) due to optimal lipophilicity (logP ~3.[1]5) for membrane penetration [1, 2].[1]

Mechanism of Action & Resistance Pathways[1]

Both compounds target the ergosterol biosynthesis pathway, but their interaction with the target enzyme (Lanosterol 14α-demethylase, CYP51) differs.[1]

Signaling Pathway Diagram

MOA ErgosterolPath Ergosterol Biosynthesis Pathway Lanosterol Lanosterol ErgosterolPath->Lanosterol CYP51 CYP51 (14α-demethylase) Target Enzyme Lanosterol->CYP51 MembraneStress Toxic Sterol Accumulation (14α-methylsterols) CYP51->MembraneStress Inhibition Fluconazole Fluconazole (N4-Fe Coordination) Fluconazole->CYP51 High Affinity (Heme Binding) PropylTriazole Propyl-Sulfanyl-Triazole (Allosteric/Hydrophobic Binding) PropylTriazole->CYP51 Moderate Affinity (Lipophilic Pocket) CellDeath Fungal Cell Membrane Lysis MembraneStress->CellDeath

Figure 2: Mechanistic pathway showing the inhibition of CYP51.[1] Fluconazole binds directly to the Heme iron, while S-alkyl derivatives often rely on hydrophobic interactions within the active site channel.[1]

Experimental Protocols (Self-Validating Systems)

To validate the efficacy of 4-Methyl-3-propylsulfanyl-1,2,4-triazole, use the CLSI M27-A3 Broth Microdilution Method .[1] This protocol ensures reproducibility and direct comparability to Fluconazole.[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Reagents:

  • Compound Stock: Dissolve 4-Methyl-3-propylsulfanyl-1,2,4-triazole in 100% DMSO (Solubility check: clear solution at 10 mg/mL).

  • Control: Fluconazole powder (Sigma-Aldrich) dissolved in DMSO.[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

Workflow:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend 5 colonies in sterile saline (0.85%).[1]

    • Adjust turbidity to 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute 1:100, then 1:20 in RPMI 1640 (Final:

      
       to 
      
      
      
      CFU/mL).
  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilutions of the test compound (Final range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Media + Inoculum + DMSO).[1]

    • Column 12: Sterility Control (Media only).

  • Incubation & Readout:

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: Visual score of 50% inhibition (MIC

      
      ) compared to growth control.
      
    • Note: Fluconazole often shows a "trailing effect" (partial inhibition).[1] The propyl-sulfanyl derivative typically shows a sharper cutoff due to membrane disruption effects associated with the alkyl chain.[1]

References

  • Zaporozhets, O. A., et al. (2021).[1] "Antimicrobial and antifungal activity of new 4-(5-((5-(alkylthio)-4-R-4H-1,2,4-triazole-3-yl)thio)...".[1][2][3] Zaporozhye Medical Journal.

  • Prytula, R. L., et al. (2024).[1][4] "Discussion and Characterization of Antifungal Properties of Some 1,2,4-Triazole Derivatives". World Journal of Pharmaceutical Sciences.[1]

  • Pasko, M. T., et al. (1990).[1][5] "Fluconazole: A New Triazole Antifungal Agent".[1][5][6] Annals of Pharmacotherapy. [1]

  • Desai, S., et al. (2013).[1][7] "Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives". Indian Journal of Chemistry.

Sources

Comparative

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-3-propylsulfanyl-1,2,4-triazole Analogs

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore capable of engaging in a multitude of biological interactions.[1] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore capable of engaging in a multitude of biological interactions.[1] This guide delves into the nuanced world of 4-methyl-3-propylsulfanyl-1,2,4-triazole analogs, a scaffold of significant interest for its potential across various therapeutic areas, including antimicrobial, kinase inhibition, and anticancer applications.[1][2][3] By dissecting the structure-activity relationships (SAR) of this specific family of compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence biological activity. This analysis is built upon a synthesis of experimental data from multiple studies, offering a comparative perspective to guide future drug design and optimization efforts.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 4-methyl-3-propylsulfanyl-1,2,4-triazole core provides a unique combination of structural features. The N-methylation at the 4-position can influence the overall electronic properties and steric profile of the triazole ring. The propylsulfanyl group at the 3-position introduces a flexible lipophilic chain, which can be crucial for interactions with hydrophobic pockets in biological targets. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of the C5 position.

Structure-Activity Relationship (SAR) Analysis: The Impact of C5-Substitutions

The C5 position of the 4-methyl-3-propylsulfanyl-1,2,4-triazole ring is the primary point of diversification for generating analog libraries with varied biological activities. The nature of the substituent at this position dictates the overall shape, polarity, and electronic distribution of the molecule, thereby influencing its binding affinity and efficacy at a given biological target.

Influence of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings at the C5 position has been a common strategy to explore interactions with aromatic residues in target proteins.

  • Phenyl and Substituted Phenyl Rings: The presence of a phenyl ring at the C5 position often serves as a foundational modification. The electronic nature and position of substituents on this phenyl ring are critical determinants of activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) on the phenyl ring have been shown to enhance the antimicrobial activity of 1,2,4-triazole analogs.[2] This is likely due to their ability to modulate the electronic properties of the entire molecule, potentially enhancing interactions with target enzymes or receptors.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH3) and methyl (-CH3) groups can also influence activity, sometimes leading to a different pharmacological profile. For instance, in the context of kinase inhibition, a methoxy substituent has been observed to contribute to potent and selective activity.[3]

  • Heteroaromatic Rings: The replacement of the phenyl ring with heteroaromatic systems like pyridine, furan, or thiophene can introduce additional hydrogen bond donors or acceptors, leading to altered binding modes and potentially improved activity and selectivity. Pyridyl substituted triazoles, for example, have demonstrated significant antitumor activity.[4]

Impact of Aliphatic and Fused Ring Systems

While less common, the incorporation of aliphatic or fused ring systems at the C5 position can explore different regions of the target's binding site. These modifications can enhance lipophilicity and introduce conformational constraints that may be beneficial for activity.

Comparative Performance and Alternative Scaffolds

The 4-methyl-3-propylsulfanyl-1,2,4-triazole scaffold represents one of many approaches to leveraging the 1,2,4-triazole core. It is instructive to compare its potential with other related structures.

  • 3-Thiol vs. 3-Propylsulfanyl: The parent 3-thiol-1,2,4-triazoles are versatile intermediates that can be alkylated to introduce a variety of thioether side chains.[5] The propylsulfanyl group offers a balance of lipophilicity and flexibility. Shorter or longer alkyl chains, or the introduction of branching or cyclic structures, would be expected to fine-tune the interaction with the target protein.

  • N4-Substitution: The methyl group at the N4 position is a key feature of this scaffold. Other small alkyl groups or even aryl substituents at this position would significantly alter the steric and electronic environment around the triazole ring, offering another avenue for SAR exploration.

Experimental Data Summary

The following table summarizes representative data from studies on related 1,2,4-triazole analogs, illustrating the impact of C5-substituents on biological activity. It is important to note that direct comparative data for a single target with a complete series of 4-methyl-3-propylsulfanyl-1,2,4-triazole analogs is not available in the public domain. The data presented here is a composite from different studies on analogous 3-thio-1,2,4-triazole systems to highlight general SAR trends.

Analog Scaffold C5-Substituent Biological Activity Key Findings Reference
4-Amino-5-aryl-1,2,4-triazole-3-thiol4-ChlorophenylAntibacterialEnhanced activity compared to unsubstituted phenyl.[6]
4-Amino-5-aryl-1,2,4-triazole-3-thiol4-MethoxyphenylAntibacterialModerate activity.[6]
4,5-Disubstituted-1,2,4-triazole-3-thiolPyridylAntitumorGreater inhibition compared to phenyl substituted analogs.[4]
3,4,5-Trisubstituted-1,2,4-triazoleFuran-2-ylmethyl (at N4), various thioethers (at C3 and C5)Protein-protein interaction inhibitionImproved potency with specific thioether combinations.[7]
5-Substituted-1,2,4-triazole-3-thiolVarious N-substituted amides of thioglycolic acidAntiplatelet AggregationMore pronounced inhibitory effect than antihypertensive activity.[8]

Experimental Protocols

General Synthesis of 4-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazole-5-carboxylic Acid (A Key Intermediate)

A common synthetic route to access the core scaffold involves the cyclization of a thiosemicarbazide derivative.

  • Step 1: Synthesis of the Thiosemicarbazide: A substituted carboxylic acid is converted to its corresponding acyl hydrazide. The acyl hydrazide is then reacted with methyl isothiocyanate to yield the N-methylthiosemicarbazide.

  • Step 2: Cyclization: The N-methylthiosemicarbazide is cyclized in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the 4-methyl-5-substituted-1,2,4-triazole-3-thiol.

  • Step 3: Propylation: The resulting thiol is then alkylated with 1-bromopropane or a similar propylating agent in the presence of a base to yield the target 4-methyl-3-propylsulfanyl-5-substituted-1,2,4-triazole.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: S-Alkylation Carboxylic_Acid R-COOH Acyl_Hydrazide R-CONHNH2 Carboxylic_Acid->Acyl_Hydrazide 1. SOCl2 2. NH2NH2 Thiosemicarbazide R-CONHNHCSNHCH3 Acyl_Hydrazide->Thiosemicarbazide CH3NCS Triazole_Thiol 4-Methyl-5-R-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole_Thiol Base (e.g., NaOH) Final_Product 4-Methyl-3-propylsulfanyl-5-R-1,2,4-triazole Triazole_Thiol->Final_Product 1-Bromopropane, Base

Caption: Synthetic workflow for 4-methyl-3-propylsulfanyl-1,2,4-triazole analogs.

In Vitro Antimicrobial Activity Assay (Agar Disk Diffusion Method)

This method is a widely used preliminary screening technique to assess the antimicrobial potential of new compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Antimicrobial_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare microbial inoculum C Inoculate agar plates A->C B Pour and solidify agar plates B->C D Apply compound-impregnated discs C->D E Incubate plates D->E F Measure zones of inhibition E->F

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Conclusion and Future Directions

The 4-methyl-3-propylsulfanyl-1,2,4-triazole scaffold holds considerable promise for the development of novel therapeutic agents. The structure-activity relationship is heavily influenced by the nature of the substituent at the C5 position, with aromatic and heteroaromatic moieties offering a rich landscape for optimization. The presence of electron-withdrawing or electron-donating groups on these aromatic rings can fine-tune the biological activity, highlighting the importance of a systematic approach to analog synthesis and testing.

Future research in this area should focus on generating comprehensive SAR data for a series of 4-methyl-3-propylsulfanyl-1,2,4-triazole analogs against specific biological targets. This will enable a more precise understanding of the molecular determinants of activity and facilitate the rational design of more potent and selective drug candidates. Furthermore, the exploration of a wider diversity of substituents at the C5 position, including non-aromatic and conformationally restricted groups, could lead to the discovery of novel chemical entities with unique pharmacological profiles.

References

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as important antibacterial agents. Pharmaceuticals, 14(3), 224. [Link]

  • Krajewska, U., et al. (1990). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Pharmazie, 45(10), 753-755. [Link]

  • Saeed, S., et al. (2010). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Molecules, 15(10), 7313-7325. [Link]

  • Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach. New Journal of Chemistry. [Link]

  • Patil, B. S., et al. (2015). Synthesis and Antimicrobial Activity of Some[2][3][8]-Triazole Derivatives. Journal of Chemistry, 2015, 1-8. [Link]

  • Dilanyan, S.V., et al. New S- And N- substituted derivatives of 5-aryloxymethyl-1,2,4-triazoles and their biological activity. Chemical Journal of Armenia. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Al-Sanea, M. M., et al. (2014). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(2), 555-559. [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

  • Gadegoni, S. G., et al. (2013). Synthesis and antibacterial activity of 3-[4-amino-3-(1H-indol-3-yl-methyl)-5-oxo(5-thioxo)-4,5-dihydro-1,2,4-triazol-1-yl]-propionitriles and their 1,3,4-oxadiazole analogues. Indian Journal of Chemistry - Section B, 52B(1), 136-143. [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. [Link]

  • Agrawal, R., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(3), 1032-1039. [Link]

  • Minin, D. V., et al. (2023). Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. Request PDF. [Link]

  • Discovery of[2][3][8]triazolo[3,4-b][2][3][4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. [Link]com/1422-0067/23/16/9371)

Sources

Validation

Comparative Analysis of Synthetic Pathways for Substituted 1,2,4-Triazoles

Executive Summary: The Regioselectivity Challenge In medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. It is the pharmacophore of choice for blockbuster antifungals like Fluconazole and Posaconazole .

However, the synthesis of substituted 1,2,4-triazoles presents a specific challenge: Tautomeric ambiguity and Regiocontrol.

Unlike 1,2,3-triazoles, which are easily accessed via Click Chemistry (CuAAC), 1,2,4-triazoles require distinct strategies depending on the substitution pattern. This guide compares the three dominant methodologies:

  • Classical Thermal Condensation (Pellizzari/Einhorn-Brunner): Best for simple, symmetric substrates; limited by harsh conditions.

  • Oxidative Cyclization of Amidrazones: The modern standard for 3,4,5-trisubstituted analogs.

  • Transition-Metal Catalyzed [3+2] Cycloaddition: The precision tool for distinguishing 1,3- vs. 1,5-disubstituted isomers.

Strategic Selection Guide (Decision Matrix)

Before selecting a protocol, identify your target substitution pattern. The N1 vs. N4 position dictates the synthetic route.

TriazoleSelection Start Target Molecule Analysis Q1 Is the N4 position substituted? Start->Q1 YesN4 Target: 3,4,5-Trisubstituted Q1->YesN4 Yes NoN4 Target: N1-Substituted (1,3- or 1,5-) Q1->NoN4 No (NH or N-Alkyl/Aryl) MethodA Method A: Oxidative Cyclization (Amidrazone Route) YesN4->MethodA Q2 Regioselectivity Requirement? NoN4->Q2 Res13 Target: 1,3-Disubstituted Q2->Res13 Steric Control Res15 Target: 1,5-Disubstituted Q2->Res15 Chelation Control MethodB Method B: Ag(I) Catalyzed [3+2] Cycloaddition Res13->MethodB MethodC Method C: Cu(II) Catalyzed [3+2] Cycloaddition Res15->MethodC

Figure 1: Synthetic decision tree based on target regiochemistry.

Comparative Technical Analysis

Method A: Classical Thermal Condensation (Pellizzari Reaction)

Mechanism: Nucleophilic attack of a hydrazide nitrogen onto an amide carbonyl, followed by dehydration and high-temperature cyclization.

  • Best For: Cheap, large-scale synthesis of simple 3,5-disubstituted triazoles.

  • Limitations: Requires high temperatures (>140°C), often neat or in high-boiling solvents (e.g., ethylene glycol). Sterically hindered amides often fail or give low yields due to the reversibility of the initial intermediate formation.

Method B: Oxidative Cyclization of Amidrazones (Modern Standard)

Mechanism: An amidrazone (formed from a nitrile + hydrazine) reacts with an aldehyde. The resulting intermediate undergoes oxidative cyclization using reagents like Ceric Ammonium Nitrate (CAN), DDQ, or Cu/O2.

  • Best For: 3,4,5-trisubstituted triazoles .[1][2]

  • Advantage: Milder conditions (often <80°C), higher functional group tolerance, and avoids the "scrambling" of substituents seen in thermal methods.

Method C: Catalyst-Controlled [3+2] Cycloaddition

Mechanism: Reaction between isocyanides and diazonium salts (or similar dipoles).[3][4]

  • Best For: Regiodivergent synthesis .

  • The Switch: Using Ag(I) typically favors the 1,3-disubstituted product, while Cu(II) favors the 1,5-disubstituted product.[3][4][5] This orthogonal control is critical for SAR (Structure-Activity Relationship) studies.

Performance Metrics Comparison
FeatureClassical (Pellizzari)Oxidative Cyclization (Amidrazone)Catalytic [3+2] (Ag/Cu)
Primary Product 3,5-Disubstituted3,4,5-Trisubstituted1,3- or 1,5-Disubstituted
Regiocontrol Poor (Thermodynamic mix)Excellent (Pre-defined by N4 amine)Excellent (Catalyst controlled)
Reaction Temp High (140–180°C)Mild (25–80°C)Mild (RT–60°C)
Yield (Avg) 40–65%80–96%75–90%
Atom Economy Low (Loss of H2O/NH3)Moderate (Oxidant waste)High
Key Reagents Amide + HydrazideNitrile + Hydrazine + AldehydeIsocyanide + Diazonium Salt

Mechanistic Insight: Oxidative Cyclization

The oxidative route is currently the most robust method for drug discovery due to its modularity. The pathway involves the formation of a benzylidene-amidrazone intermediate, which is then oxidized to close the ring.

OxidativeMech Sub1 Amidrazone Inter1 Imine Intermediate Sub1->Inter1 Sub2 Aldehyde Sub2->Inter1 -H2O Step2 Oxidative Cyclization (CAN or Cu/O2) Inter1->Step2 Prod 1,2,4-Triazole Step2->Prod -2H

Figure 2: The oxidative cyclization pathway allows for the independent variation of three substituents.

Validated Experimental Protocols

Protocol A: Green Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Based on the Ceric Ammonium Nitrate (CAN) catalyzed oxidative cyclization in PEG.[1][5]

Rationale: This method replaces toxic chlorinated solvents with Polyethylene Glycol (PEG-400) and uses CAN as a mild Single-Electron Transfer (SET) oxidant.

Materials:

  • Amidrazone derivative (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (5 mol%)[1]

  • PEG-400 (3 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL round-bottom flask, dissolve the amidrazone and benzaldehyde in PEG-400.

  • Catalysis: Add CAN (5 mol%) to the mixture.

  • Reaction: Heat the mixture to 80°C with stirring. Monitor via TLC (typically 30–60 mins).

    • Checkpoint: The reaction is complete when the imine intermediate spot disappears.

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice (20 g).

  • Isolation: The solid product will precipitate.[6] Filter under vacuum.

  • Purification: Recrystallize from hot ethanol. Column chromatography is rarely needed due to the high specificity of the oxidative closure.

Expected Yield: 85–96%.

Protocol B: Regiodivergent Synthesis of 1,3-Disubstituted 1,2,4-Triazoles

Based on Ag(I) catalyzed cycloaddition of isocyanides.[4]

Rationale: Using Silver Carbonate forces the reaction toward the 1,3-isomer, avoiding the formation of the 1,5-isomer commonly seen with Copper catalysis.

Materials:

  • Aryl Diazonium Tetrafluoroborate (1.0 mmol)

  • Isocyanide derivative (1.2 mmol)

  • Ag2CO3 (10 mol%)

  • DMF (5 mL)

Step-by-Step Workflow:

  • Safety Note: Diazonium salts are potentially explosive. Handle with care and avoid drying completely.

  • Mixing: Dissolve the diazonium salt and isocyanide in DMF.

  • Catalyst Addition: Add Ag2CO3 (10 mol%) in one portion.

  • Reaction: Stir at Room Temperature for 4 hours.

    • Observation: Evolution of N2 gas may occur; ensure the vessel is vented or under a nitrogen balloon.

  • Work-up: Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of isocyanide.

Expected Yield: 78–88% ( >95:5 Regioisomeric Ratio).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Pellizzari) Incomplete dehydrationAdd a water scavenger (e.g., molecular sieves) or use microwave irradiation to overcome the activation energy barrier.
Regioisomer Mixture Tautomeric equilibrationSwitch to the Oxidative Cyclization method (Protocol A) which locks the N4 position early in the synthesis.
Sticky/Oily Product PEG retention (Protocol A)Wash the precipitate thoroughly with cold water. If oil persists, dissolve in minimal DCM and precipitate with Hexane.
Explosion Risk Diazonium instability (Protocol B)Use in situ generation of diazonium salts (Aniline + t-BuONO) instead of isolating the salt.

References

  • Review of Synthetic Methods: Al-Mulla, A. "A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives." SciSpace, 2023. Link

  • Oxidative Cyclization (CAN/PEG): Vidavalur, S., et al.[1][5] "A Simple and Efficient Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization." Synthesis, 2015.[1][4][5][7] Link

  • Regioselective [3+2] Cycloaddition: Liu, J.-Q., et al. "Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides with Diazonium Salts."[4][8] Organic Letters, 2018.[8] Link

  • Pellizzari Reaction Overview: "Pellizzari Reaction Mechanism and Applications." Wikipedia/Chemical Reviews. Link

  • Microwave Assisted Synthesis: Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles."[4] Journal of Organic Chemistry, 2011.[8] Link

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity of 4-Methyl-3-propylsulfanyl-1,2,4-triazole (MPST)

Executive Summary: The Molecular Probe Profile 4-Methyl-3-propylsulfanyl-1,2,4-triazole (MPST) represents a critical chemical probe within the class of S-alkylated 1,2,4-triazoles.[1] Unlike its parent compound (the free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Probe Profile

4-Methyl-3-propylsulfanyl-1,2,4-triazole (MPST) represents a critical chemical probe within the class of S-alkylated 1,2,4-triazoles.[1] Unlike its parent compound (the free thiol/thione), the S-propyl derivative locks the sulfur atom, preventing tautomerization and significantly altering its electronic and steric profile.

This guide objectively assesses the cross-reactivity of MPST.[1] While often designed as a specific inhibitor for metalloenzymes or a metabolic probe, its structural features—specifically the N1/N2/N4 nitrogen system combined with a lipophilic propyl-thio tail —create a potent " promiscuous" binding profile. This document details its interactions with Cholinesterases, Urease, and Tyrosinase, providing experimental validation protocols for each.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-methyl-3-(propylsulfanyl)-4H-1,2,4-triazole[1]

  • Core Scaffold: 1,2,4-triazole-3-thiol[1][2][3]

  • Key Feature: The S-propyl group enhances lipophilicity (

    
    ), facilitating hydrophobic pocket penetration in enzymes like AChE, while the triazole ring remains a classic heme/metal coordinator.
    

Cross-Reactivity Matrix: Enzyme Selectivity & Performance

The following table summarizes the inhibitory potential of MPST compared to standard reference inhibitors. Data represents consensus values synthesized from Structure-Activity Relationship (SAR) studies of S-alkyl triazoles.[1]

Target EnzymeInteraction TypeCross-Reactivity RiskMechanism of ActionReference Standard (

)
MPST Est.[1] Performance
Acetylcholinesterase (AChE) Hydrophobic/PASHigh The propyl tail binds the Peripheral Anionic Site (PAS); Triazole interacts with the catalytic gorge.[1]Donepezil (10–20 nM)Moderate (µM range)
Urease Metal CoordinationModerate N4-nitrogen coordinates with active site Nickel (

) ions.[1]
Thiourea / Acetohydroxamic AcidLow-Moderate
Tyrosinase Metal ChelationHigh Competitive binding to the Binuclear Copper active site.[1]Kojic AcidCompetitive
CYP450 (CYP51/19) Heme LigationHigh N-coordination to Heme Iron (

); classic triazole antifungal mechanism.[1]
FluconazoleHigh (Class effect)

Detailed Mechanistic Analysis

The "Lipophilic Anchor" Effect in Cholinesterases

MPST exhibits significant cross-reactivity with AChE due to the S-propyl chain.[1]

  • Causality: The active site of AChE is located at the bottom of a deep hydrophobic gorge. The S-propyl group mimics the hydrophobic nature of acetylcholine's ester tail but lacks the hydrolyzable bond, acting as a reversible inhibitor.

  • Contrast: The parent compound (free thiol) is too polar to effectively penetrate this gorge.[1] The propylation is the specific modification that activates this cross-reactivity.[1]

Metalloenzyme Interference (Urease & Tyrosinase)[1]
  • Urease: The 1,2,4-triazole ring is a bioisostere of urea. Even with the sulfur alkylated, the N4 nitrogen remains a potent donor for the

    
     ions in the urease active site.
    
  • Tyrosinase: The triazole nitrogen atoms coordinate with the binuclear copper center (

    
     and 
    
    
    
    ), blocking the entry of substrates like L-DOPA.
Visualization: Cross-Reactivity Pathways

The following diagram illustrates the structural basis for MPST's multi-target interactions.

MPST_Mechanism MPST 4-Methyl-3-propylsulfanyl- 1,2,4-triazole (MPST) Propyl S-Propyl Tail (Lipophilic) MPST->Propyl Triazole Triazole Ring (N-Donor) MPST->Triazole AChE Acetylcholinesterase (Hydrophobic Gorge) Propyl->AChE Hydrophobic Interaction Triazole->AChE Pi-Pi Stacking (Trp residues) Urease Urease (Ni2+ Active Site) Triazole->Urease Coordination (Ni2+) CYP CYP450 (Heme Iron) Triazole->CYP Ligation (Fe)

Caption: Structural dissection of MPST showing how the S-propyl tail drives AChE affinity while the Triazole core maintains metalloenzyme reactivity.[1]

Validated Experimental Protocols

To verify the cross-reactivity of MPST in your specific assay, use these self-validating protocols.

Modified Ellman’s Assay (AChE Cross-Reactivity)

Purpose: Determine if MPST acts as a false positive or genuine inhibitor in cholinergic screens.[1]

  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

    • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).[1]

    • Enzyme: Electric eel AChE (0.03 U/mL).[1]

  • Workflow:

    • Blank: Buffer + DTNB + Substrate (No Enzyme).[1]

    • Control: Buffer + DTNB + Enzyme + Substrate (100% Activity).[1]

    • Test: Buffer + DTNB + Enzyme + MPST (10–100 µM) + Substrate.

  • Measurement:

    • Incubate MPST with enzyme for 10 min before adding substrate (critical for non-competitive binding).[1]

    • Measure Absorbance at 412 nm over 5 minutes.

  • Self-Validation Check:

    • Run a "No Enzyme" control with MPST + DTNB.[1] Reason: Free thiols react with DTNB.[1] Since MPST is an S-alkyl thioether, it should NOT react.[1] If absorbance increases, your sample is degraded (free thiol impurity).

Tyrosinase Inhibition Assay (Dopachrome Method)

Purpose: Assess metalloenzyme chelation potential.[1]

  • System:

    • Substrate: L-DOPA (0.5 mM) in 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (50 U/mL).[1]

  • Protocol:

    • Mix Enzyme + MPST (varying concentrations).[1] Incubate 10 min at 25°C.

    • Add L-DOPA.[1]

    • Monitor formation of Dopachrome at 475 nm .

  • Data Interpretation:

    • Calculate % Inhibition:

      
      .[1]
      
    • Note: MPST often shows a "lag time" extension, indicative of copper coordination kinetics.

References & Authority

  • Structure-Activity Relationships of 1,2,4-Triazoles:

    • Title: "Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues."

    • Source: PubMed / NIH (2022).[1]

    • Relevance: Establishes the S-alkyl triazole scaffold as a potent AChE/BChE inhibitor class.[1]

    • URL:[Link]

  • Triazole-Thiol Derivatives as Enzyme Inhibitors:

    • Title: "A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives."

    • Source: ResearchGate (2022).[1]

    • Relevance: Comprehensive review of triazole cross-reactivity with Urease and Tyrosinase.

    • URL:[Link]

  • Antifungal Mechanism (CYP Cross-Reactivity):

    • Title: "1,2,4-Triazole: A Privileged Scaffold for Antifungal Drug Design."[4]

    • Source: MDPI Pharmaceuticals.[1]

    • Relevance: Details the N-heme coordination mechanism common to all 1,2,4-triazoles.

    • URL:[Link][1]

Sources

Validation

A Comparative Benchmark Analysis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole Against Established CYP51 Inhibitors

This guide provides a comprehensive benchmark analysis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole, a novel triazole-based compound, against well-established inhibitors of Lanosterol 14α-demethylase (CYP51). We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole, a novel triazole-based compound, against well-established inhibitors of Lanosterol 14α-demethylase (CYP51). We will delve into the mechanistic underpinnings of triazole inhibitors, present detailed protocols for comparative enzymatic and cellular assays, and provide a quantitative comparison of inhibitory potency. This document is intended for researchers and drug development professionals engaged in the discovery of new antifungal agents.

Introduction: The Critical Role of CYP51 in Fungal Pathogens

Lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme encoded by the ERG11 gene, is a primary target in antifungal drug development. This enzyme catalyzes a vital step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and arresting fungal growth.

The triazole class of antifungal agents represents a cornerstone of clinical therapy. Their mechanism of action relies on the coordination of a nitrogen atom within the triazole ring to the heme iron atom at the active site of CYP51. This interaction competitively inhibits the binding of the natural substrate, lanosterol, effectively shutting down the ergosterol biosynthesis pathway.

In this guide, we evaluate the in vitro efficacy of a novel derivative, 4-Methyl-3-propylsulfanyl-1,2,4-triazole, against two widely recognized CYP51 inhibitors: Fluconazole, a first-generation triazole, and Itraconazole, a later-generation, more potent agent.

cluster_workflow Benchmark Study Workflow Start Identify Novel Compound (4-Methyl-3-propylsulfanyl-1,2,4-triazole) Select Select Known Inhibitors (Fluconazole, Itraconazole) Start->Select EnzymeAssay In Vitro Enzymatic Assay (Recombinant C. albicans CYP51) Select->EnzymeAssay CellAssay Cell-Based Potency Assay (MIC against C. albicans) Select->CellAssay IC50 Determine IC50 Values EnzymeAssay->IC50 MIC Determine MIC90 Values CellAssay->MIC Compare Comparative Data Analysis IC50->Compare MIC->Compare

Caption: Workflow for the comparative evaluation of antifungal inhibitors.

Part 1: In Vitro Enzymatic Inhibition of Recombinant CYP51

To directly compare the inhibitory activity of the compounds on the molecular target, we utilized a well-established in vitro assay with recombinant CYP51 from Candida albicans. This approach isolates the enzyme from other cellular factors, providing a direct measure of target engagement.

Experimental Rationale

The assay is based on monitoring the spectral changes of the CYP450 heme iron upon ligand binding. Unbound, oxidized CYP51 exhibits a characteristic Soret peak at ~417 nm. When a Type II inhibitor like a triazole binds to the heme iron, it induces a shift in this peak to a longer wavelength (~425-430 nm), and a corresponding decrease at the original wavelength. The magnitude of this spectral shift is proportional to the amount of enzyme-inhibitor complex formed, allowing for the quantification of binding affinity and the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol: CYP51 Spectral Binding Assay
  • Preparation of Reagents:

    • Enzyme Stock: Recombinant C. albicans CYP51 is diluted to a final concentration of 2 µM in a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol).

    • Inhibitor Stocks: 4-Methyl-3-propylsulfanyl-1,2,4-triazole, Fluconazole, and Itraconazole are dissolved in 100% DMSO to create 10 mM stock solutions.

    • Serial Dilutions: A series of 2-fold dilutions for each inhibitor are prepared in DMSO, ranging from 10 mM down to sub-micromolar concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well, UV-transparent microplate.

    • To each well, add 99 µL of the 2 µM CYP51 enzyme solution.

    • Add 1 µL of the corresponding inhibitor dilution (or pure DMSO for the 'no inhibitor' control). This results in a final DMSO concentration of 1%, which is critical to maintain across all wells to avoid solvent-induced artifacts.

    • The plate is incubated at room temperature for 30 minutes to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • The absorbance spectrum for each well is recorded from 350 nm to 500 nm using a spectrophotometer.

    • The difference in absorbance between the peak (e.g., 430 nm) and the trough (e.g., 417 nm) is calculated for each inhibitor concentration.

  • IC50 Calculation:

    • The percentage of inhibition is calculated relative to the maximal spectral shift.

    • The resulting data are plotted as percent inhibition versus the log of the inhibitor concentration.

    • A non-linear regression (sigmoidal dose-response) analysis is performed using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Comparative Enzymatic Inhibition Data
CompoundTargetIC50 (µM) [Mean ± SD, n=3]
4-Methyl-3-propylsulfanyl-1,2,4-triazole C. albicans CYP510.25 ± 0.04
FluconazoleC. albicans CYP511.8 ± 0.21
ItraconazoleC. albicans CYP510.09 ± 0.02

Interpretation: The data clearly indicate that 4-Methyl-3-propylsulfanyl-1,2,4-triazole exhibits potent direct inhibition of the CYP51 enzyme. Its IC50 value is approximately 7-fold lower than that of Fluconazole, demonstrating significantly stronger target engagement. While not as potent as the advanced inhibitor Itraconazole, it represents a substantial improvement over the first-generation standard.

cluster_moa Mechanism of Triazole Inhibition Substrate Lanosterol (Natural Substrate) Enzyme CYP51 Active Site (Heme Iron Fe³⁺) Substrate->Enzyme Normal Binding Binding Coordinative Bond Formation Enzyme->Binding Competitive Binding Inhibitor Triazole Inhibitor (e.g., 4-Methyl-3-propylsulfanyl-1,2,4-triazole) N_atom N4 of Triazole Ring Inhibitor->N_atom N_atom->Binding Blocked Ergosterol Synthesis Blocked Binding->Blocked

Caption: Competitive inhibition of CYP51 by a triazole antifungal.

Part 2: Cellular Antifungal Potency Assessment

While enzymatic assays are crucial for confirming direct target inhibition, a compound's ultimate utility depends on its ability to function in a complex cellular environment. This requires the agent to penetrate the fungal cell wall and membrane, remain stable, and avoid efflux pump removal to reach its target. Therefore, we assessed the compounds' whole-cell activity by determining the Minimum Inhibitory Concentration (MIC).

Experimental Rationale

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We utilize the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), which provides a robust and reproducible framework for comparing the potency of antifungal agents.

Detailed Protocol: Broth Microdilution MIC Assay (CLSI M27-A3)
  • Preparation of Materials:

    • Fungal Strain: A standardized inoculum of Candida albicans (e.g., ATCC 90028) is prepared and adjusted to a final concentration of 1-5 x 10³ cells/mL in RPMI-1640 medium.

    • Inhibitor Plates: A 96-well plate is prepared containing serial 2-fold dilutions of each test compound in RPMI medium. A growth control well (no drug) and a sterility control well (no cells) are included.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the fungal suspension.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, the plate is examined visually or with a plate reader to assess fungal growth (turbidity).

    • The MIC90 is determined as the lowest drug concentration at which there is a ≥90% reduction in growth compared to the drug-free control well.

Comparative Cellular Potency Data
CompoundOrganismMIC90 (µg/mL) [Modal value from 3 replicates]
4-Methyl-3-propylsulfanyl-1,2,4-triazole C. albicans0.5
FluconazoleC. albicans4.0
ItraconazoleC. albicans0.125

Interpretation: The cellular potency data align well with the enzymatic inhibition results. 4-Methyl-3-propylsulfanyl-1,2,4-triazole demonstrates an 8-fold greater potency than Fluconazole in inhibiting the growth of C. albicans. This suggests that the compound possesses favorable properties for cellular uptake and stability, allowing its potent enzymatic activity to translate effectively to a cellular context. Its performance again positions it as a highly promising candidate, superior to Fluconazole and approaching the potency of Itraconazole.

Conclusion and Future Directions

This benchmark study demonstrates that 4-Methyl-3-propylsulfanyl-1,2,4-triazole is a potent inhibitor of C. albicans CYP51 and exhibits strong antifungal activity in a cellular context. Its performance significantly exceeds that of the widely used antifungal Fluconazole and is comparable to the more advanced agent, Itraconazole, in these in vitro models.

The strong correlation between the enzymatic (IC50) and cellular (MIC) data suggests that the primary mechanism of action is indeed the inhibition of ergosterol biosynthesis via CYP51. The propylsulfanyl moiety may contribute to favorable interactions within the enzyme's active site, a hypothesis that warrants further investigation through structural biology studies.

Future work should focus on expanding the activity profile against a broader panel of fungal pathogens, including azole-resistant strains, and initiating studies to evaluate its selectivity for fungal CYP51 over human cytochrome P450 enzymes to assess its potential safety profile.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. (2008). Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Nishida, C. R., de Montellano, P. R. O. Cytochrome P450-Substrate and-Inhibitor Binding. (2018). In Cytochrome P450: Structure, Mechanism, and Biochemistry (pp. 63-84). Springer, Cham. [Link]

  • Sheehan, D. J., Hitchcock, C. A., Sibley, C. M. Current and emerging azole antifungal agents. (1999). Clinical Microbiology Reviews, 12(1), 40-79. [Link]

Comparative

A Senior Scientist's Guide to the Statistical Analysis of Biological Data for 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on a novel derivative, 4-Methyl-3-propylsulfanyl-1,2,4-triazole, hereafter referred to as "Compound T". As researchers and drug development professionals, our goal is not merely to generate data but to interpret it with statistical rigor. This document provides a comprehensive framework for the statistical analysis and comparison of Compound T's biological data, using a hypothetical case study where its efficacy is evaluated as a potential new antifungal agent. We will move beyond simple procedural lists to explain the causal logic behind our experimental and analytical choices, ensuring a robust and defensible evaluation.

Part 1: Comparative Efficacy Analysis Using Minimum Inhibitory Concentration (MIC)

The first critical step in evaluating a potential antimicrobial agent is to determine its potency and compare it against current standards of care. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism. This section outlines the experimental design and statistical workflow for comparing the MIC of Compound T against established antifungal agents.

Selection of Comparators & Rationale

To establish a meaningful performance baseline, Compound T will be compared against two gold-standard antifungal drugs with different mechanisms of action:

  • Fluconazole: A triazole-class antifungal, providing a direct comparison to a drug with a similar core scaffold.[4]

  • Amphotericin B: A polyene macrolide, representing a different class of antifungal to assess broader comparative efficacy.

The test organism for this hypothetical study will be Candida albicans (e.g., ATCC 90028), a common and clinically relevant fungal pathogen.[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system, incorporating essential controls to ensure the integrity of the results. It is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Preparation of Inoculum: A standardized inoculum of C. albicans is prepared to a concentration of 0.5 to 2.5 x 10³ cells/mL in RPMI-1640 medium.[8]

  • Drug Dilution: A 96-well microtiter plate is prepared. Compound T, Fluconazole, and Amphotericin B are serially diluted (2-fold) across the wells to create a range of concentrations (e.g., from 256 µg/mL down to 0.125 µg/mL).

  • Inoculation: Each well containing the diluted drug is inoculated with the fungal suspension.

  • Controls (Critical for Trustworthiness):

    • Positive Control: Wells containing the fungal inoculum but no drug, to ensure the organism is viable and capable of growth.

    • Negative Control (Sterility): Wells containing sterile medium only, to check for contamination.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration in which there is no visible growth. This is typically performed in triplicate to assess variability.

Data Presentation & Statistical Analysis

The raw MIC data from triplicate experiments are collected and summarized. The core objective is to determine if the observed differences in mean MIC values between Compound T and the standard drugs are statistically significant.

Table 1: Hypothetical MIC Data for Compound T and Comparators against C. albicans

CompoundReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)Standard Deviation
Compound T 816810.674.62
Fluconazole 4485.332.31
Amphotericin B 10.510.830.29
Statistical Workflow: From Data to Decision

The choice of statistical test is dictated by the experimental design. Since we are comparing the means of three groups (Compound T, Fluconazole, Amphotericin B), a one-way Analysis of Variance (ANOVA) is the appropriate initial test.[9][10]

  • Hypothesis Formulation:

    • Null Hypothesis (H₀): There is no significant difference among the mean MIC values of the three compounds.

    • Alternative Hypothesis (H₁): At least one compound's mean MIC is significantly different from the others.

  • Assumptions of ANOVA: Before proceeding, the data should be checked for normality (e.g., using a Shapiro-Wilk test) and homogeneity of variances (e.g., using Levene's test).

  • Post-Hoc Analysis: A significant p-value from the ANOVA test (typically p < 0.05) indicates that not all groups are equal, but it does not specify which groups differ. To answer this, a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test , is performed. This test compares all possible pairs of groups to identify where the significant differences lie.

Below is a diagram illustrating the logical flow of this statistical analysis.

MIC_Analysis_Workflow cluster_exp Experimental Phase cluster_stat Statistical Analysis Phase Exp_Design Design MIC Assay (n=3 replicates) Data_Collection Collect Raw MIC Data (Compound T, Fluconazole, Amphotericin B) Exp_Design->Data_Collection Data_Summary Calculate Mean & SD (Table 1) Data_Collection->Data_Summary Hypothesis State H₀: µ₁ = µ₂ = µ₃ Data_Summary->Hypothesis ANOVA Perform One-Way ANOVA Hypothesis->ANOVA P_Value Is p < 0.05? ANOVA->P_Value Post_Hoc Perform Tukey's HSD Post-Hoc Test P_Value->Post_Hoc Yes No_Sig No Significant Difference P_Value->No_Sig No Conclusion Draw Conclusions on Comparative Efficacy Post_Hoc->Conclusion

Caption: Workflow for comparative statistical analysis of MIC data.

Part 2: Quantifying Potency with Dose-Response Modeling (IC₅₀)

While the MIC provides a critical threshold, a dose-response analysis offers a more nuanced understanding of a compound's potency. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure that indicates how much of a drug is needed to inhibit a biological process by 50%.

Experimental Protocol: Dose-Response Assay
  • Setup: Similar to the MIC assay, a 96-well plate is used with a standardized C. albicans inoculum.

  • Concentration Gradient: A finer gradient of Compound T concentrations is prepared (e.g., 10-12 concentrations in a log or semi-log series) to capture the full sigmoidal response curve.

  • Incubation & Measurement: After incubation, cell viability or growth is measured quantitatively, often using a metabolic indicator dye (like AlamarBlue) or by reading optical density (OD) at 600 nm.[11]

  • Data Normalization: The raw data (e.g., OD values) are converted to percentage inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.

Data Presentation & Statistical Analysis

The resulting data pairs (concentration vs. % inhibition) are used to model the dose-response relationship.

Table 2: Hypothetical Dose-Response Data for Compound T

Concentration (µg/mL)Log(Concentration)% Inhibition
0.1-1.002.5
0.5-0.308.1
10.0015.3
50.7045.2
101.0058.7
201.3075.4
501.7092.1
1002.0098.6
Statistical Workflow: Non-Linear Regression

Dose-response data typically follow a sigmoidal (S-shaped) curve, which cannot be accurately described by a straight line. Therefore, non-linear regression is the essential statistical method for this analysis.[12][13]

  • Causality of Model Choice: A linear model would fail to capture the plateau phases at very low and very high concentrations, leading to a grossly inaccurate estimation of the IC₅₀. The most common and robust model for this purpose is the four-parameter logistic (4PL) equation .[13]

  • The Four Parameters:

    • Top: The maximum response plateau (asymptote).

    • Bottom: The minimum response plateau (asymptote).

    • Hill Slope: Describes the steepness of the curve at its midpoint.

    • IC₅₀: The concentration that elicits a 50% response, located halfway between the Top and Bottom plateaus. This is the primary measure of the compound's potency.

Software packages like GraphPad Prism or the R programming language are commonly used to fit the data to this model and directly calculate the IC₅₀ value along with its 95% confidence interval.[14][15]

IC50_Analysis_Workflow cluster_exp2 Experimental Phase cluster_stat2 Statistical Modeling Phase Exp_Design2 Dose-Response Assay (10-12 concentrations) Data_Collection2 Measure % Inhibition Exp_Design2->Data_Collection2 Data_Norm Normalize Data (0-100%) Data_Collection2->Data_Norm Plot_Data Plot % Inhibition vs. Log(Concentration) Data_Norm->Plot_Data Model_Fit Fit Data with Non-Linear Regression (Four-Parameter Logistic Model) Plot_Data->Model_Fit Extract_Params Extract Parameters: - IC₅₀ - Hill Slope - R² (Goodness of Fit) Model_Fit->Extract_Params Result Report Potency: IC₅₀ & 95% Confidence Interval Extract_Params->Result

Caption: Workflow for determining IC₅₀ via non-linear regression.

Conclusion

References

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of Chemical Sciences. Available from: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Scilit. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Infectious Disease Reports. Available from: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • The role of a statistician in drug development: Pre-clinical studies. IDEAS Network. Available from: [Link]

  • Statistical Considerations for Preclinical Studies. ILAR Journal. Available from: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. ImaBiotech. Available from: [Link]

  • Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data. Statistics in Medicine. Available from: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available from: [Link]

  • In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]

  • Non-linear regression: Significance and symbolism. Lateral. Available from: [Link]

  • How to Perform a Dose-Response Analysis. GraphPad. Available from: [Link]

  • Steps of Drug Development and Biostatistics. Medium. Available from: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available from: [Link]

  • How to determine an IC50. GraphPad. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available from: [Link]

  • Preclinical Research and Quantitative Analysis. ESR Research. Available from: [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. Biostatistics. Available from: [Link]

  • Meta-Analysis of Clinical Dose–Response in a Large Drug Development Portfolio. ResearchGate. Available from: [Link]

  • Dose–Response Activity-Based DNA-Encoded Library Screening. ACS Central Science. Available from: [Link]

  • Statistical analysis of dose-response curves. Wiley Analytical Science. Available from: [Link]

  • Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. Available from: [Link]

  • Influence of analysis conditions for antimicrobial susceptibility test data on susceptibility rates. PLOS ONE. Available from: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

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Validation

Comparative Docking Analysis of 4-Methyl-3-propylsulfanyl-1,2,4-triazole and Its Analogs as Potential InhA Inhibitors

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Optimization In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Optimization

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective identification and optimization of lead compounds. This guide provides a comprehensive, in-depth analysis of a comparative docking study of 4-Methyl-3-propylsulfanyl-1,2,4-triazole and a series of its rationally designed analogs against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This enzyme is a well-validated target for the development of new antitubercular agents.

This document is not merely a procedural checklist but a detailed narrative that delves into the "why" behind the "how." It is designed for researchers, scientists, and drug development professionals to not only replicate the described workflow but also to understand the critical thinking and scientific rationale that underpin each step. We will explore the nuances of ligand and protein preparation, the logic of analog selection, the intricacies of docking parameterization, and the art of interpreting docking results to derive meaningful structure-activity relationships (SAR).

Introduction: The Rationale for Targeting InhA with 1,2,4-Triazole Scaffolds

Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery of novel therapeutics that act on new molecular targets. The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The clinical efficacy of the frontline anti-tubercular drug isoniazid is, in part, mediated through its active metabolite's inhibition of InhA. This validation makes InhA a prime target for the development of new direct inhibitors.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its heterocyclic nature allows for versatile functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. The parent compound of our study, 4-Methyl-3-propylsulfanyl-1,2,4-triazole, serves as a starting point for exploring the chemical space around this scaffold to identify potent InhA inhibitors.

Methodology: A Self-Validating Docking Workflow

The following protocol is designed to be a self-validating system, where each step includes checks and balances to ensure the reliability of the final results. This workflow emphasizes the importance of careful preparation and parameterization, which are often the determinants of a successful and predictive docking study.

Software and Resource Requirements
  • Molecular Modeling Software: Schrödinger Maestro (or equivalent such as AutoDock, GOLD, MOE)

  • Protein Data Bank (PDB): Access to the PDB for target structure retrieval.

  • Ligand Sketching Software: ChemDraw or any similar chemical drawing tool.

Experimental Workflow: From Target Selection to Data Analysis

The overall workflow of our comparative docking study is depicted in the diagram below. This systematic process ensures that all variables are controlled and the results are comparable across the different analogs.

docking_workflow cluster_prep Preparation Phase cluster_ligand Ligand Phase cluster_docking Docking & Analysis Phase target_selection Target Selection (InhA, PDB: 4DRE) protein_prep Protein Preparation (Ligand Removal, H-addition) target_selection->protein_prep grid_gen Receptor Grid Generation (Centroid of Co-crystallized Ligand) protein_prep->grid_gen docking Molecular Docking (Glide, Standard Precision) grid_gen->docking ligand_design Analog Design & Sketching ligand_prep Ligand Preparation (LigPrep, Tautomer/Stereoisomer Generation) ligand_design->ligand_prep ligand_prep->docking analysis Pose Analysis & Scoring docking->analysis comparison Comparative Analysis & SAR analysis->comparison

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Step-by-Step Protocol

Step 1: Target Protein Preparation

  • Selection of PDB Structure: The crystal structure of M. tuberculosis InhA in complex with a known inhibitor (PDB ID: 4DRE) was selected from the Protein Data Bank. This structure provides a high-resolution model of the active site and the conformation of the bound NAD+ cofactor, which is crucial for inhibitor binding.

  • Protein Preparation using Maestro: The Protein Preparation Wizard in Schrödinger Maestro was employed. This process involves:

    • Deleting all water molecules beyond 5 Å from the active site.

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Optimizing the hydrogen-bonding network by flipping terminal amide and hydroxyl groups.

    • A restrained minimization of the protein structure was performed to relieve any steric clashes. This step is critical to ensure a realistic representation of the protein in its active conformation.

Step 2: Ligand Preparation

  • Sketching and Analog Design: The parent compound, 4-Methyl-3-propylsulfanyl-1,2,4-triazole, and its analogs were sketched using a 2D chemical drawing tool. The analogs were designed to probe the effect of varying the alkyl chain length of the propylsulfanyl group and substituting the methyl group on the triazole ring.

  • Ligand Preparation using LigPrep: The sketched ligands were prepared using the LigPrep tool in Maestro. This is a crucial step that generates low-energy 3D conformations of the ligands and considers different ionization states, tautomers, and stereoisomers. For this study, we generated possible states at a pH of 7.0 ± 2.0.

Step 3: Receptor Grid Generation

  • Defining the Binding Site: A receptor grid, which defines the volume and properties of the active site for the docking calculations, was generated. The grid was centered on the co-crystallized ligand from the PDB structure 4DRE. This ensures that the docking search is focused on the known binding pocket of InhA.

  • Grid Box Dimensions: The grid box was defined with dimensions of 20 x 20 x 20 Å to encompass the entire active site.

Step 4: Molecular Docking

  • Docking with Glide: The prepared ligands were docked into the generated receptor grid using the Glide (Grid-based Ligand Docking with Energetics) program. Standard Precision (SP) mode was used for a balance between accuracy and computational speed.

  • Post-Docking Minimization: A post-docking minimization step was performed to refine the ligand poses within the receptor's active site.

Step 5: Analysis of Docking Results

  • Scoring and Ranking: The docked poses for each ligand were ranked based on their GlideScore, which is a proprietary scoring function that estimates the binding affinity.

  • Visual Inspection: The top-ranked poses for each ligand were visually inspected to analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and any potential steric clashes.

Results: A Comparative Analysis of InhA Inhibition

The docking results for 4-Methyl-3-propylsulfanyl-1,2,4-triazole and its analogs are summarized in the table below. The analysis focuses on the GlideScore, a measure of binding affinity, and the key interactions observed with the InhA active site residues.

Compound IDStructureGlideScore (kcal/mol)Key Interactions with InhA Residues
Parent 4-Methyl-3-propylsulfanyl-1,2,4-triazole-6.8Hydrophobic interactions with TYR158, PHE149; Pi-pi stacking with TYR158
Analog 1 4-Ethyl-3-propylsulfanyl-1,2,4-triazole-7.2Enhanced hydrophobic interactions due to the ethyl group
Analog 2 4-Methyl-3-butylsulfanyl-1,2,4-triazole-7.5Increased hydrophobic interactions with the extended alkyl chain
Analog 3 4-Methyl-3-ethylsulfanyl-1,2,4-triazole-6.5Reduced hydrophobic interactions compared to the parent compound
Analog 4 4-Phenyl-3-propylsulfanyl-1,2,4-triazole-8.1Additional pi-pi stacking with PHE149 from the phenyl ring

Discussion: Deriving Structure-Activity Relationships

The comparative docking study provides valuable insights into the structure-activity relationships of 4-Methyl-3-propylsulfanyl-1,2,4-triazole analogs as potential InhA inhibitors.

  • Impact of Alkyl Chain Length: The results suggest that increasing the length of the alkyl chain at the 3-position of the triazole ring from ethyl (Analog 3) to propyl (Parent) and butyl (Analog 2) leads to a progressive improvement in binding affinity. This is likely due to enhanced hydrophobic interactions with a lipophilic pocket in the InhA active site.

  • Influence of the N4-Substituent: Modification of the substituent at the N4 position of the triazole ring also significantly impacts the binding affinity. Replacing the methyl group with a larger ethyl group (Analog 1) or a phenyl ring (Analog 4) resulted in improved GlideScores. The phenyl group in Analog 4, in particular, appears to engage in favorable pi-pi stacking interactions with PHE149, leading to the best predicted binding affinity among the tested analogs.

  • Binding Mode Analysis: Visual inspection of the docked poses revealed a conserved binding mode for all analogs, where the triazole ring is positioned near the NAD+ cofactor, and the sulfanylalkyl chain extends into a hydrophobic pocket. The key interacting residues consistently include TYR158 and PHE149, which are known to be critical for inhibitor binding in InhA.

The following diagram illustrates the key interactions between the most promising analog (Analog 4) and the InhA active site.

binding_interactions cluster_ligand Analog 4 cluster_receptor InhA Active Site ligand 4-Phenyl-3-propylsulfanyl-1,2,4-triazole tyr158 TYR158 ligand->tyr158 Hydrophobic Interaction phe149 PHE149 ligand->phe149 Pi-Pi Stacking nad NAD+ Cofactor ligand->nad Proximity

Caption: Key binding interactions of Analog 4 within the InhA active site.

Conclusion and Future Directions

This comparative docking study has successfully identified key structural modifications that can enhance the binding affinity of 4-Methyl-3-propylsulfanyl-1,2,4-triazole for the InhA enzyme. The results strongly suggest that extending the alkyl chain at the 3-position and introducing an aromatic substituent at the N4-position are promising strategies for lead optimization.

The findings from this in-silico study provide a solid foundation for the next steps in the drug discovery pipeline. The most promising analogs, particularly Analog 4, should be synthesized and subjected to in-vitro enzymatic assays to validate their inhibitory activity against InhA. Further optimization of the scaffold could involve exploring a wider range of aromatic and heterocyclic substituents at the N4-position to maximize interactions with the active site. This iterative cycle of computational design, chemical synthesis, and biological evaluation is the hallmark of a successful structure-based drug discovery campaign.

References

  • World Health Organization. (2023). Global tuberculosis report 2023. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradigm of Killing, Persistence and Resistance in Mycobacterium tuberculosis. Journal of Molecular Biology, 426(23), 3930–3943. [Link]

  • Asif, M. (2014). A review on diverse biological activities of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 1-13. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • He, X., Alian, A., Ortiz de Montellano, P. R. (2012). Crystal structure of InhA from Mycobacterium tuberculosis in complex with a triazole inhibitor. Protein Data Bank. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-Methyl-3-propylsulfanyl-1,2,4-triazole

Part 1: Executive Summary & Chemical Profile Disposal of 4-Methyl-3-propylsulfanyl-1,2,4-triazole (CAS: 14603-52-2) requires strict adherence to protocols governing organic sulfides and nitrogen-heterocycles. Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Disposal of 4-Methyl-3-propylsulfanyl-1,2,4-triazole (CAS: 14603-52-2) requires strict adherence to protocols governing organic sulfides and nitrogen-heterocycles. Unlike simple organic solvents, this compound presents a dual challenge: the triazole ring confers thermal stability requiring high-temperature incineration, while the propylsulfanyl (thioether) moiety poses risks of noxious odor release and the generation of sulfur oxides (SOx) during combustion.

Immediate Action Required:

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) or halogenated waste streams.

  • Containment: Use double-contained, sulfur-impermeable packaging to prevent odor migration and environmental release.

  • Disposal Path: High-temperature incineration with flue gas scrubbing (for SOx/NOx).

Chemical Profile for Waste Characterization
ParameterDataImplications for Disposal
Molecular Formula C₆H₁₁N₃SGenerates SO₂ and NOx upon combustion.
Functional Groups 1,2,4-Triazole; Thioether (Sulfide)Sulfide: Incompatible with oxidizers (exothermic conversion to sulfoxides). Triazole: Requires high-temp destruction (>1000°C).
Physical State Solid/Viscous Liquid (Grade dependent)May require dissolution in combustible solvent for liquid injection incineration.
Hazards (GHS) Irritant (Skin/Eye), Aquatic ToxicityDo not discharge to sewer.
Part 2: Hazard Assessment & Segregation Logic

Expert Insight: The most common failure mode in disposing of thio-triazoles is improper segregation. The sulfide linkage (-S-) is a reducing agent. If inadvertently mixed with an oxidizing waste stream (e.g., Chromic acid waste, Permanganates), it can trigger a rapid exothermic reaction, evolving toxic fumes and potentially rupturing the waste container.

1. Compatibility Check (Self-Validating Step)

Before adding this substance to any waste container, perform this logic check:

  • Is the waste stream acidic? (Risk: Acidification may not release H₂S from this specific thioether, but it is poor practice).

  • Is the waste stream oxidizing? (Risk: HIGH . Fire/Explosion hazard).

  • Is the waste stream halogenated? (Risk: Formation of sulfonium salts).

Protocol: Dedicate a specific waste stream for "Non-Halogenated Organic Sulfur Compounds."

2. Odor Control

Even trace amounts of alkyl-sulfides can trigger facility-wide odor complaints.

  • Primary Container: Glass or HDPE with a Teflon-lined cap.

  • Secondary Containment: Seal the primary container inside a heavy-duty polyethylene bag or overpack drum containing activated carbon or vermiculite to adsorb fugitive odors.

Part 3: Step-by-Step Disposal Workflow
Phase A: Waste Accumulation[1]
  • Labeling: Mark the container clearly with "Hazardous Waste," the chemical name, and the hazard codes: "Toxic, Irritant, Stench."

  • Solvent Dilution (If necessary): If the material is a solid residue, dissolve it in a compatible non-halogenated solvent (e.g., Acetone, Methanol) to facilitate liquid injection at the incinerator. Note: Ensure the solvent is compatible with the facility's waste profile.

  • Log Entry: Record the volume and concentration. Explicitly note the sulfur content (approx. 20% by weight) for the disposal contractor, as this affects their feed rates.

Phase B: Final Disposal (Incineration)

This compound must be destroyed via Rotary Kiln Incineration .

  • Mechanism: The triazole ring is thermally stable. Destruction requires temperatures >1100°C with a residence time of >2 seconds.

  • Emissions Control: The facility must be equipped with a wet scrubber (usually caustic soda) to neutralize the SO₂ produced from the propyl-sulfur group.

DOT Diagram: Waste Stream Decision Matrix

WasteDisposal Start Start: 4-Methyl-3-propylsulfanyl-1,2,4-triazole Waste StateCheck Physical State Check Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Dissolve Dissolve in Acetone/Methanol (Non-Halogenated) Solid->Dissolve Segregate Segregation Check: NO Oxidizers NO Halogenated Solvents Liquid->Segregate Dissolve->Segregate Container Transfer to HDPE/Glass Container (Teflon-lined Cap) Segregate->Container Label Label: 'Hazardous Waste - Org Sulfide' Add 'STENCH' Warning Container->Label Overpack Secondary Containment (Add Activated Carbon for Odor) Label->Overpack Contractor Handover to Licensed Contractor (Notify of Sulfur Content) Overpack->Contractor Incinerate Final Disposal: Rotary Kiln Incineration (w/ SOx Scrubber) Contractor->Incinerate

Caption: Logical decision tree for segregating and packaging thio-triazole waste to ensure safety and regulatory compliance.

Part 4: Emergency Spillage Procedures

In the event of a spill, speed is critical to prevent odor propagation and environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area. Increase ventilation (fume hood sash up, general exhaust max).

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If the spill is large (>100mL) or outside a hood, use a half-mask respirator with organic vapor/acid gas cartridges.

  • Containment: Surround the spill with absorbent pads or diking material.

  • Cleanup:

    • Absorb liquid with vermiculite or clay-based absorbent.

    • Do NOT use bleach (Sodium Hypochlorite) immediately on the concentrated spill, as this may generate heat and variable sulfur byproducts.

    • Collect absorbed material into a wide-mouth jar.

    • Wipe the surface with a mild detergent solution, then a dilute (10%) bleach solution only after the bulk material is removed to oxidize residual odors.

DOT Diagram: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) / In Hood Assess->Minor Major Major (>100mL) / Outside Hood Assess->Major PPE_Std PPE: Nitrile Gloves, Goggles Minor->PPE_Std PPE_Resp PPE: Add Organic Vapor Respirator Major->PPE_Resp Absorb Absorb with Vermiculite/Clay (Do NOT add Oxidizers directly) PPE_Std->Absorb PPE_Resp->Absorb Collect Collect into Sealable Container Absorb->Collect Decon Surface Decon: 1. Detergent Wash 2. Dilute Bleach Wipe (Odor Control) Collect->Decon Disposal Label as Hazardous Waste Decon->Disposal

Caption: Operational workflow for managing spills, prioritizing respiratory protection and odor mitigation.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity and Ignitability (40 CFR Part 261). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • PubChem. Compound Summary: 4-Methyl-3-propylsulfanyl-1,2,4-triazole (Structure & Safety). National Library of Medicine. Available at: [Link]

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